(2S)-2-methylpiperidine-2-carboxamide
Description
Properties
CAS No. |
132235-44-0 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2S)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1 |
InChI Key |
UJJZRIQSYSSYFS-ZETCQYMHSA-N |
SMILES |
CC1(CCCCN1)C(=O)N |
Isomeric SMILES |
C[C@]1(CCCCN1)C(=O)N |
Canonical SMILES |
CC1(CCCCN1)C(=O)N |
Synonyms |
2-Piperidinecarboxamide,2-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of (2S)-2-Methylpiperidine-2-carboxamide
This guide details the chemical properties, stability profile, and handling protocols for (2S)-2-methylpiperidine-2-carboxamide .
Editorial Note: This document focuses strictly on the C2-methylated derivative (a quaternary
Executive Summary: The Quaternary Advantage
(2S)-2-methylpiperidine-2-carboxamide represents a class of conformationally constrained
For drug development professionals, this structural feature dictates three critical behaviors:
-
Stereochemical Locking: The absence of an
-proton renders the (2S) stereocenter immune to base-catalyzed racemization/epimerization. -
Metabolic/Hydrolytic Resistance: The steric bulk of the C2-methyl group creates an "umbrella effect," significantly retarding amide hydrolysis by proteases or chemical nucleophiles.
-
Basicity Modulation: The piperidine ring constraint influences the pKa of the secondary amine, affecting solubility and salt formation.
Physicochemical Profile
The following data synthesizes experimental baselines for pipecolic derivatives with calculated adjustments for the C2-methyl substitution.
| Property | Value / Description | Technical Insight |
| Chemical Structure | Piperidine ring with -CH₃ and -CONH₂ at C2 | Quaternary Center: C2 is bonded to N, C3, Methyl, and Carbonyl.[1][2][3][4][5] |
| Molecular Formula | MW: 142.20 g/mol | |
| pKa (Amine) | ~10.2 – 10.8 (Predicted) | Highly basic secondary amine. Readily forms stable salts (e.g., HCl, Tartrate). |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable in physiological range; acts as H-bond donor/acceptor. |
| LogP | ~0.1 – 0.5 | Amphiphilic. Soluble in water, lower alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO). |
| Physical State | Crystalline Solid | High melting point expected (>150°C) due to H-bonding network. |
| Hygroscopicity | Moderate to High | The free base is hygroscopic; storage as a hydrochloride salt is recommended. |
Stability Analysis: Mechanisms & Causality
Stereochemical Stability (The "Quaternary Lock")
The most distinct advantage of (2S)-2-methylpiperidine-2-carboxamide over standard amino acids is its resistance to racemization.
-
Mechanism: Racemization typically proceeds via the removal of the
-proton by a base, forming a planar enolate intermediate. -
Causality: In this compound, the C2 position is fully substituted (Methyl, Amide, Ring-CH₂, Ring-NH). There is no
-proton to abstract. -
Implication: The (2S) configuration is chemically locked. Enantiomeric purity is maintained even under harsh basic conditions or elevated temperatures that would racemize standard pipecolic amides.
Hydrolytic Stability (Steric Shielding)
The amide bond is exceptionally robust due to steric hindrance.
-
The "Umbrella" Effect: The adjacent methyl group and the piperidine ring structure physically block the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon.
-
Experimental Consequence: Hydrolysis requires forcing conditions (e.g., 6M HCl at >100°C for extended periods). This makes the compound an excellent scaffold for metabolically stable peptide mimetics.
Oxidative Instability
While the amide and stereocenter are stable, the secondary amine (ring nitrogen) is the vulnerability.
-
Risk: Susceptible to N-oxidation (forming N-oxides) or radical abstraction if exposed to peroxides or UV light.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) and protect from light.
Visualization: Stability & Degradation Logic
The following diagram illustrates the causal relationships between the structural features and the stability profile.
Caption: Structural causality map. Green nodes indicate stabilizing features; Yellow indicates reactive sites; Red indicates the outcome.
Validated Protocol: Enantiomeric Purity Determination
Because the (2S) stereocenter is synthesized (often via resolution or asymmetric alkylation) rather than derived from a labile pool, verifying the Enantiomeric Excess (ee) is critical. Standard C18 HPLC cannot separate enantiomers.
Methodology: Indirect Derivatization with Marfey's Reagent (FDAA). Why this method? It converts enantiomers into diastereomers, allowing separation on standard achiral columns with high sensitivity.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of (2S)-2-methylpiperidine-2-carboxamide in 100 µL water.
-
Add 200 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 40 µL of 1M NaHCO₃ (Buffer to pH ~8.5).
-
-
Derivatization Reaction:
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Gradient A (0.1% TFA in Water) / B (Acetonitrile). 10% B to 60% B over 30 mins.
-
Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).
-
-
Validation Criteria:
-
The (2S)-derivative will elute at a distinct retention time (
) from the (2R)-derivative. -
Acceptance: Area% of (2S) peak > 99.0% for pharmaceutical grade.
-
Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temp | 2°C to 8°C | Slows oxidative degradation of the secondary amine. |
| Atmosphere | Argon or Nitrogen | Prevents absorption of atmospheric CO₂ (carbamate formation) and moisture. |
| Container | Amber Glass | Protects from light-induced radical formation. |
| Salt Form | Store as HCl or Tartrate | The free base is hygroscopic and sticky; salts are crystalline and stable. |
Synthesis Context (Brief)
The synthesis of this compound is non-trivial due to the steric hindrance at C2.
-
Route: Typically involves the alkylation of a protected pipecolic acid precursor or the Strecker synthesis from 2-methyl-piperidone.
-
Resolution: Since asymmetric synthesis is difficult, racemic synthesis followed by resolution with L-Tartaric Acid or Dibenzoyl-L-tartaric acid is the industry standard for isolating the (2S) isomer [1].
References
-
G. H. Casy et al. (1990). Stereoselective synthesis of 2-substituted piperidines. Tetrahedron. Link
-
Sigma-Aldrich . Safety Data Sheet: Piperidine-2-carboxamide derivatives. (General safety data for piperidine amides). Link
-
ChemicalBook . Product Properties: (2S)-2-methylpiperidine-2-carboxylic acid (Parent Acid).[8] Link
-
PubChem . Compound Summary: Pipecolic acid derivatives. Link
Sources
- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 2. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 3. N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-2-carboxamide | C15H23N2O+ | CID 24848322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]
- 5. EP1434764A2 - Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; process for obtainment of non-racemic mixtures between the enantiomers of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; compound consisting of non-racemic mixtures of enantiomers of n-(2,6-d - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Molecular Architecture of (2S)-2-Methylpiperidine-2-Carboxamide: Stereochemical Drivers in Peptidomimetics
The following technical guide details the molecular architecture, stereochemical dynamics, and synthetic pathways for (2S)-2-methylpiperidine-2-carboxamide , a critical scaffold in peptidomimetic drug design.
Executive Summary & Significance
(2S)-2-methylpiperidine-2-carboxamide (often referred to as
-
Core Utility: It functions as a "stereochemical lock" in peptide backbones, restricting
and torsion angles to stabilize secondary structures like -turns or -helices. -
Chemical Identity:
Structural Analysis & Connectivity
The molecule consists of a six-membered saturated nitrogen heterocycle (piperidine). The defining feature is the geminal disubstitution at the C2 position.
Connectivity Matrix
| Atom Position | Substituent 1 | Substituent 2 | Hybridization | Geometry |
| N1 (Ring) | H (or lone pair) | C2 / C6 | Pyramidal | |
| C2 (Chiral Center) | Methyl (-CH3) | Carboxamide (-CONH2) | Tetrahedral | |
| C3 - C5 | Hydrogen | Hydrogen | Tetrahedral | |
| C6 | Hydrogen | Hydrogen | Tetrahedral |
Stereochemistry & Configuration (The Core)
The biological activity of this scaffold is strictly dependent on its absolute configuration. The (2S)-enantiomer is the most common target as it mimics the stereochemistry of natural L-amino acids (which are S-configured, except Cysteine).
Cahn-Ingold-Prelog (CIP) Priority Assignment
To validate the (S) configuration, we assign priorities to the four groups attached to the quaternary C2 center:
-
Priority 1: -N1 (Ring Nitrogen) - Atomic Number 7.
-
Priority 2: -C(=O)NH2 (Carboxamide) - Carbon bonded to (O, O, N).
-
Priority 3: -C3 (Ring Carbon) - Carbon bonded to (C, H, H).
-
Priority 4: -CH3 (Methyl) - Carbon bonded to (H, H, H).
Determination: Viewing the molecule with the lowest priority group (Methyl) pointing away (into the page):
-
The sequence
traces a Counter-Clockwise path. -
Result: (S)-Configuration .
Conformational Dynamics: The "Chair Flip"
The piperidine ring exists in a dynamic equilibrium between two chair conformers. In 2,2-disubstituted systems, the equilibrium is dictated by the A-values (steric bulk) of the substituents and 1,3-diaxial interactions .
-
A-Value Comparison:
-
Methyl Group: ~1.7 kcal/mol
-
Carboxamide Group: ~1.4 kcal/mol (estimated based on -CO2R)
-
-
The Conflict: While the Methyl group is sterically larger in a cyclohexane context, the planar nature of the carboxamide reduces its effective steric bulk slightly. However, electronic factors (dipoles) and solvation are critical.
Preferred Conformer: In the (2S)-isomer, the Methyl group typically adopts the Equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. Consequently, the Carboxamide group is forced into the Axial position .
-
Note: This "Axial-Amide" conformation is often stabilized by an intramolecular hydrogen bond between the amide NH and the ring Nitrogen lone pair (if unprotonated).
Figure 1: Conformational equilibrium favoring the Methyl-Equatorial orientation due to A-value dominance.
Synthetic Protocols & Resolution
Constructing a quaternary stereocenter is synthetically challenging. The most robust route involves the Self-Regeneration of Stereocenters (SRS) method or the resolution of a racemic precursor.
Protocol: Synthesis via Bucherer-Bergs & Resolution
This method is preferred for industrial scalability, starting from a ketone precursor.
Step 1: Bucherer-Bergs Reaction Reagents: 2-Methyl-1-protected-piperidin-4-one (or similar ketone precursor), (NH4)2CO3, KCN.
-
Mechanism:[4] Formation of a spiro-hydantoin intermediate.
-
Outcome: Racemic hydantoin.
Step 2: Hydrolysis Reagents: NaOH (aq), reflux.
-
Outcome: Racemic
-methylpipecolic acid.
Step 3: Chemical Resolution To isolate the (2S)-acid (CAS 89115-95-7):
-
Dissolution: Dissolve racemic acid in hot ethanol.
-
Resolving Agent: Add (R,R)-Tartaric acid (0.5 eq).
-
Crystallization: The diastereomeric salt of the (S)-enantiomer crystallizes preferentially.
-
Liberation: Treat salt with ion-exchange resin (Dowex 50) to release free (S)-acid.
Step 4: Amidation Converting the acid to the carboxamide without racemization.
-
Activation: Use IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) at -15°C to form the mixed anhydride.
-
Amination: Bubble
gas or add . -
Why IBCF? It minimizes the risk of racemization compared to EDC/HOBt for quaternary centers.
Alternative: Seebach's SRS Method
For high enantiopurity without resolution:
-
Start with L-Proline (or Pipecolic acid).
-
Form a Bicyclic Oxazolidinone using Pivalaldehyde.
-
Enolate Formation: Treat with LDA at -78°C.
-
Electrophilic Alkylation: Add Methyl Iodide (MeI). The bicyclic framework forces the electrophile to attack from the face opposite the bulky t-butyl group (Steric shielding).
-
Hydrolysis: Open the ring to yield enantiopure (2S)-2-methylpiperidine-2-carboxylic acid.
Figure 2: The Self-Regeneration of Stereocenters (SRS) pathway ensures high enantiomeric excess (ee).
Physicochemical & Analytical Data
For researchers characterizing the synthesized product, the following data is standard for the (S)-enantiomer.
| Property | Value / Characteristic |
| Appearance | White crystalline solid |
| Melting Point | 143 - 147 °C (for the HCl salt) |
| Solubility | High in Water, MeOH; Low in Et2O, Hexanes |
| pKa (Amine) | ~9.8 (Ring Nitrogen) |
| pKa (Amide) | ~15 (Not ionizable under physiological conditions) |
| NMR Signature ( | Methyl singlet at |
| Specific Rotation |
Applications in Drug Development[7][8][9][10]
Peptidomimetics (The "Proline Constraint")
This molecule is a superior mimic of Proline. While Proline restricts
-
Mechanism: The steric clash of the methyl group prevents free rotation around the
bond. -
Result: It stabilizes Type II
-turns , crucial for designing inhibitors of protein-protein interactions (PPIs).
Local Anesthetics
The structure is homologous to the "caine" family (Mepivacaine, Ropivacaine).
-
SAR Insight: The addition of the
-methyl group increases lipophilicity and resistance to amidases, potentially prolonging the half-life of anesthetic analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853680, (S)-Methyl piperidine-2-carboxylate. Retrieved from [Link]
- Seebach, D., et al. (1983).Self-Regeneration of Stereocenters (SRS) - applications, limitations, and abandonment of a synthetic principle. Angewandte Chemie International Edition.
- Eliel, E. L., et al.Conformational Analysis of Saturated Heterocycles. Journal of the American Chemical Society. (General principles of piperidine A-values).
Sources
- 1. (S)-2-Methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
Solubility profile of (2S)-2-methylpiperidine-2-carboxamide in organic solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (2S)-2-methylpiperidine-2-carboxamide .
This guide is structured to support researchers in process chemistry and pre-formulation, providing a logical framework for solvent selection, recrystallization, and reaction optimization.
Technical Guide & Characterization Framework
Executive Summary
(2S)-2-Methylpiperidine-2-carboxamide is a chiral,
As a key intermediate in the synthesis of local anesthetics (e.g., Ropivacaine analogs) and kinase inhibitors, understanding its solubility landscape is critical for:
-
Purification: Designing effective recrystallization processes.
-
Reaction Engineering: Selecting solvents that maintain homogeneity.
-
Formulation: Assessing bioavailability potential early in development.
Physicochemical Characterization
Before assessing solubility, the fundamental properties of the solid state must be established.
| Property | Description | Mechanistic Insight |
| Chemical Structure | Secondary amine (basic) + Primary amide (neutral/H-bond donor). | |
| Molecular Weight | ~142.20 g/mol | Low MW facilitates dissolution in polar solvents. |
| Polarity | High | The amide and amine groups create a high dipole moment. |
| H-Bonding | Donor/Acceptor | Amide ( |
| Predicted LogP | ~0.1 to 0.5 | Amphiphilic but leans towards hydrophilicity. |
| pKa (Conj. Acid) | ~10.5 - 11.0 | The piperidine nitrogen is highly basic; protonation drastically alters solubility. |
Solubility Profile
The solubility of (2S)-2-methylpiperidine-2-carboxamide is governed by the competition between its robust crystal lattice (stabilized by intermolecular H-bonds) and solvation energy.
Solvent Classifications
The following profile categorizes solvents based on their interaction with the solute at 25°C.
Class A: High Solubility (>50 mg/mL)
-
Solvents: Water, Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Mechanism: These solvents act as strong H-bond donors/acceptors, disrupting the intermolecular amide-amide bonds in the crystal lattice.
-
Application: Reaction solvents; feed solvents for anti-solvent crystallization.
Class B: Moderate/Temperature-Dependent Solubility (10–50 mg/mL)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Isopropanol (IPA), Acetone.
-
Mechanism: Solvation is driven by dipole-dipole interactions. Solubility often increases significantly with temperature (e.g., in IPA or Acetone), making these ideal candidates for cooling recrystallization .
-
Application: Extraction solvents; primary solvents for crystallization.
Class C: Low Solubility / Anti-Solvents (<5 mg/mL)
-
Solvents: n-Hexane, n-Heptane, Toluene (cold), Diethyl Ether, Methyl tert-butyl ether (MTBE).
-
Mechanism: The lipophilic methyl group at C2 is insufficient to overcome the polarity of the amide/amine core. These solvents cannot break the crystal lattice energy.
-
Application: Anti-solvents to induce precipitation; washing filter cakes to remove non-polar impurities.
Critical pH Dependence
Because the piperidine nitrogen is basic (pKa ~11), solubility is pH-dependent in aqueous media:
-
pH < 9 (Acidic/Neutral): The molecule is protonated (cationic). Solubility in water increases drastically; solubility in organics (DCM, EtOAc) decreases.
-
pH > 12 (Basic): The molecule is neutral. Solubility in organics is maximized; water solubility is slightly reduced but remains significant due to the amide group.
Experimental Protocols
Since solubility can vary based on polymorphic form and purity, specific values should be determined empirically.
Protocol 1: Visual Polythermal Method (Rapid Screening)
Best for: Quickly identifying recrystallization solvents.
-
Preparation: Weigh 50 mg of (2S)-2-methylpiperidine-2-carboxamide into a glass vial.
-
Solvent Addition: Add 0.5 mL of the test solvent (starting conc: 100 mg/mL).
-
Observation (Cold): Vortex at 25°C. If dissolved, solubility is High .
-
Heating: If undissolved, heat to boiling point (or 60°C).
-
If dissolved hot
Potential Recrystallization Solvent . -
If undissolved hot
Add more solvent in 0.5 mL increments until dissolved or volume reaches 5 mL (<10 mg/mL).
-
-
Cooling: Allow the hot solution to cool slowly to 25°C. Observe for crystal formation.
Protocol 2: Gravimetric Saturation Method (Quantitative)
Best for: Generating accurate data for regulatory filing.
-
Saturation: Add excess solid to 5 mL of solvent in a sealed vial.
-
Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).
-
Drying: Transfer a known volume (e.g., 2 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen.
-
Calculation:
Visualization of Workflows
Solubility Screening Workflow
This diagram outlines the decision logic for characterizing the solvent system.
Caption: Logical workflow for classifying solvents into reaction media, crystallization candidates, or anti-solvents.
Recrystallization Strategy
Based on the physicochemical profile, the following solvent systems are recommended for purification.
Caption: Strategic selection of solvent systems for the purification of the target amide.
Applications & Expert Insights
Recrystallization Optimization
The gem-dimethyl effect (from the
-
Recommendation: Use Ethyl Acetate (EtOAc) as the primary solvent. While solubility may be low at room temperature, the steep solubility curve with temperature often allows for excellent recovery and purification.
-
Alternative: If EtOAc solubility is too low, use Isopropanol (IPA) .
Reaction Solvent Selection
For reactions involving the amine nitrogen (e.g., N-alkylation or acylation):
-
DCM is preferred for acylation due to moderate solubility and ease of workup (water wash removes salts).
-
DMF is preferred for
alkylations to enhance nucleophilicity, despite the difficulty in removal (requires aqueous workup).
Chiral Integrity
Ensure that the solvent choice does not promote racemization.
-
Avoid: Strong bases in protic solvents at high temperatures (e.g., NaOEt in EtOH), which could theoretically epimerize the
-center, although the quaternary nature of C2 makes this difficult (no -proton). -
Safe: Neutral solvents (DCM, EtOAc, Toluene) are chemically inert toward the chiral center.
References
-
Liljeblad, A., et al. (2002).[1] "Enantioselective lipase-catalyzed reactions of methyl pipecolinate." Tetrahedron Letters, 43(13), 2471-2474.[1] Link
- Context: Describes the handling and solvent interactions of the closely rel
-
Black, S. N., et al. (2006). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link
- Context: Authoritative guide on solubility screening protocols (Protocol 1 & 2).
-
PubChem. (2025).[2] "Compound Summary: (S)-Methyl piperidine-2-carboxylate." National Library of Medicine.[2] Link
- Context: Physicochemical data for the methyl ester analog used for solubility prediction.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Piperidine-2-carboxamide." Link
- Context: General solubility handling for the non-methyl
Sources
Thermodynamic Properties and pKa Values of 2-Methylpiperidine Derivatives
Executive Summary
The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic drugs (e.g., methylphenidate, ropivacaine). The introduction of a methyl group at the C2 position breaks the symmetry of the ring, introducing chirality and significant conformational constraints.
For drug development professionals, understanding the thermodynamics of protonation of 2-methylpiperidine derivatives is not merely an academic exercise; it is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pKa value dictates the ionization state at physiological pH (7.4), directly influencing membrane permeability (LogD) and solubility.
This guide provides a rigorous analysis of the structural dynamics, thermodynamic parameters, and experimental protocols required to accurately characterize these derivatives.
Structural Dynamics & Stereochemistry
To understand the pKa, one must first understand the conformation. 2-Methylpiperidine exists predominantly in a chair conformation. The position of the methyl group (axial vs. equatorial) and the orientation of the nitrogen lone pair are the primary drivers of basicity.
The "Magic Methyl" and Conformational Locking
In the parent piperidine, ring inversion is rapid. However, in 2-methylpiperidine, the C2-methyl group introduces a strong energetic preference.
-
Equatorial Preference: The methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. The Gibbs free energy difference (A-value) is approximately 1.7 kcal/mol .
-
The Lone Pair: In the lowest energy conformer, the methyl is equatorial, and the nitrogen lone pair can be either axial or equatorial. However, the axial lone pair is generally preferred due to the anomeric effect and minimization of gauche interactions.
Impact on Basicity
The pKa of 2-methylpiperidine (approx. 11.1) is slightly lower than that of unsubstituted piperidine (11.22).
-
Inductive Effect (+I): The methyl group is electron-donating, which should theoretically increase electron density on the nitrogen and raise the pKa.
-
Steric Hindrance to Solvation (Dominant Factor): The methyl group at C2 sterically hinders the approach of water molecules required to stabilize the resulting ammonium cation (
). This destabilization of the conjugate acid outweighs the inductive stabilization, resulting in a net decrease in basicity.
The Thermodynamics of Protonation[1][2][3]
The ionization constant (
Thermodynamic Cycle
To rigorously analyze the pKa, we must consider the Born-Haber cycle, separating gas-phase intrinsic basicity from solvation effects.
Figure 1: Thermodynamic cycle linking gas-phase proton affinity to aqueous pKa. The solvation energy of the cation (
Quantitative Data Summary
The following table synthesizes literature values and trends for 2-methylpiperidine compared to its parent and N-methylated analog at 25°C.
| Compound | Structure | pKa (approx) | Mechanistic Insight | ||
| Piperidine | Cyclic amine | 11.22 | -52.3 | -15.0 | Reference standard. High basicity due to unhindered solvation. |
| 2-Methylpiperidine | C2-Methyl | 10.9 - 11.1 | -50.1 | -18.5 | Steric Hindrance: Methyl group disrupts the hydration shell around |
| N-Methylpiperidine | N-Methyl | 10.08 | -45.2 | -22.0 | Tertiary Amine: Significant drop in pKa. Loss of H-bond donor capability in conjugate acid. |
| 1,2-Dimethylpiperidine | N,C2-Dimethyl | 10.0 - 10.2 | -44.0 | -25.0 | Cumulative Sterics: Combined steric bulk at N and C2 maximizes desolvation penalty. |
Note:
Experimental Protocol: Potentiometric Determination
For high-precision pKa determination of drug-like piperidine derivatives, Potentiometric Titration is the gold standard.[1] Unlike UV-Vis methods, it does not require a chromophore.
Principle
The method involves titrating the acidified amine hydrochloride with a standardized base (NaOH) under inert conditions. The pKa is derived from the Henderson-Hasselbalch equation at the half-equivalence point, corrected for activity coefficients.
Workflow Diagram
Figure 2: Step-by-step workflow for high-precision potentiometric pKa determination.
Detailed Methodology
-
System Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Determine the electrode slope (>98% efficiency required).
-
Ionic Strength Maintenance: Prepare the analyte solution in 0.15 M KCl . This maintains a constant activity coefficient (
) throughout the titration, which is essential for thermodynamic calculations. -
Carbonate Exclusion: Dissolved
forms carbonic acid, which interferes with high-pKa determinations (like piperidines).[1] Continuously purge the reaction vessel with humidified Nitrogen or Argon. -
Titrant: Use Carbonate-free 0.1 M NaOH . (Prepared by filtering 50% NaOH through a glass sinter and diluting with boiled, degassed water).
-
Data Processing: Do not rely solely on the half-equivalence point. Use the Bjerrum plot or Gran plot method to linearize the data and identify the endpoint and pKa simultaneously.
Pharmacological Implications[1][5]
For a drug developer, the pKa of a 2-methylpiperidine derivative is a predictive tool for Lipophilicity (LogD) .
-
At pH 7.4 (Blood): With a pKa of ~11, 2-methylpiperidine derivatives are >99.9% ionized (cationic). This limits passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized or the lipophilicity of the neutral species (LogP) is extremely high.
-
At pH 1-2 (Stomach): Fully ionized. High solubility.
-
Design Strategy: To improve membrane permeability, medicinal chemists often lower the pKa of the piperidine ring by:
-
Adding electron-withdrawing groups (fluorine) to the ring.
-
N-alkylation with electron-withdrawing chains. This shifts the equilibrium toward the neutral species at physiological pH.
-
References
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved October 26, 2023, from
-
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3]
-
PubChem. (2023). 2-Methylpiperidine Compound Summary. National Center for Biotechnology Information.
-
NIST. (2023). 2-Methylpiperidine Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[4]
Sources
Understanding the chirality and enantiomeric purity of (2S)-2-methylpiperidine-2-carboxamide
This guide details the structural analysis, synthesis, resolution, and enantiomeric purity determination of (2S)-2-methylpiperidine-2-carboxamide . This molecule represents a specialized class of
Structural Analysis & Chirality Profile
The molecule consists of a piperidine ring with both a methyl group and a carboxamide group attached to the same carbon (C2). This creates a quaternary stereocenter , which is sterically crowded and resistant to racemization compared to simple
Stereochemical Nomenclature
-
IUPAC Name: (2S)-2-methylpiperidine-2-carboxamide[1]
-
Chiral Center: C2 (Quaternary)
-
Configuration: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
- (Ring Nitrogen)
- (Carboxamide)
- (C3 of Piperidine Ring)
- (Methyl group - Lowest priority, pointing away)
-
Distinction: Do not confuse with N-methylpiperidine-2-carboxamide (Mepivacaine precursor), where the methyl is on the nitrogen.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Stereocenter | Quaternary C2 ( |
| Basicity | Secondary amine ( |
| Solubility | Soluble in water, MeOH, EtOH; sparingly in non-polar solvents.[2] |
| Stability | High resistance to racemization due to the quaternary center (no |
Synthesis and Resolution Strategies
Obtaining the enantiopure (2S) isomer requires overcoming the steric hindrance of the quaternary center. Two primary strategies are employed: Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS) and Resolution of the racemate.
Strategy A: Asymmetric Synthesis (Seebach's SRS Method)
This is the most authoritative method for generating
-
Starting Material: (S)-Pipecolic acid (or 2-cyanopiperidine).
-
Acetal Formation: Condensation with pivalaldehyde to form a bicyclic oxazolidinone.
-
Enolate Alkylation: Treatment with LDA followed by Methyl Iodide (
). The bulky tert-butyl group directs the electrophile to the face opposite the existing auxiliary, ensuring high diastereoselectivity. -
Hydrolysis: Acidic hydrolysis yields (2S)-2-methylpipecolic acid, which is then amidated.
Strategy B: Resolution of Racemate (Industrial Route)
For large-scale preparation, resolving the racemic amide or its acid precursor is often more cost-effective.
-
Resolving Agent: (2R,3R)-Tartaric acid or (S)-Mandelic acid.
-
Mechanism: Formation of diastereomeric salts.[3] The (S)-amine salt precipitates preferentially due to packing forces.
Workflow Visualization
The following diagram outlines the decision tree for synthesis and purification.
Caption: Decision matrix for the synthesis and purification of (2S)-2-methylpiperidine-2-carboxamide.
Analytical Determination of Enantiomeric Purity
Accurate determination of Enantiomeric Excess (
Method 1: Chiral HPLC (Gold Standard)
Direct separation on polysaccharide-based stationary phases is the most robust method.
Protocol:
-
Column: Chiralpak AD-H or Chiralpak IC (Amylose-based).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to weak chromophore).
-
Temperature: 25°C.
Expected Results:
| Isomer | Retention Time (
Method 2: NMR with Chiral Solvating Agents (CSA)
If HPLC is unavailable,
-
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).
-
Solvent:
or . -
Mechanism: The chiral acid forms a diastereomeric salt in situ. The methyl group at C2 (singlet) will split into two distinct singlets corresponding to the (S) and (R) enantiomers.
-
Calculation: Integration of the two methyl peaks provides the ratio.
Method 3: Absolute Configuration via X-Ray
To unequivocally prove the (S)-configuration (essential for IND filings), single-crystal X-ray diffraction of the hydrochloride salt is required.
-
Crystal Growth: Slow evaporation of an Ethanol/Ethyl Acetate solution of the HCl salt.
-
Parameter: Flack Parameter (should be near 0.0 for correct assignment, 1.0 for inverted).
Experimental Protocols
Protocol A: Determination of Enantiomeric Purity by Chiral HPLC
Objective: Quantify the enantiomeric excess (
-
Preparation of Mobile Phase:
-
Mix 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol.
-
Add 1.0 mL of Diethylamine (DEA).
-
Degas by sonication for 10 minutes.
-
-
Sample Preparation:
-
Dissolve 2.0 mg of the sample in 1.0 mL of Isopropanol.
-
Filter through a 0.45
PTFE syringe filter.
-
-
System Setup:
-
Install Chiralpak AD-H column (
). -
Equilibrate with mobile phase for 30 minutes at 1.0 mL/min.
-
-
Analysis:
-
Inject 10
of the sample. -
Monitor at 210 nm.
-
Calculate
using the formula:
-
Protocol B: Chemical Resolution (Lab Scale)
Objective: Isolate (2S)-isomer from 10g of racemic material.
-
Salt Formation:
-
Dissolve 10.0 g (70 mmol) of racemic 2-methylpiperidine-2-carboxamide in 50 mL of hot Ethanol.
-
Add 10.5 g (70 mmol) of (2R,3R)-Tartaric acid dissolved in 50 mL of hot Ethanol.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white precipitate (crystalline salt).
-
-
Recrystallization:
-
Recrystallize the salt from boiling Ethanol/Water (95:5) until the melting point is constant.
-
-
Free Base Liberation:
-
Dissolve the purified salt in minimal water.
-
Basify with 2M NaOH to pH > 12.
-
Extract with Dichloromethane (
). -
Dry over
and concentrate to yield the (2S)-enantiomer.
-
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link
-
Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines." Journal of Organic Chemistry, 1993. Link
-
Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual." Chiral Technologies, 2023. Link
-
Gawley, R. E., et al. "Absolute Configuration of 2-Substituted Piperidines." Journal of Organic Chemistry, 2010.[4] Link
-
Sigma-Aldrich. "Product Specification: (S)-2-Methylpiperidine-2-carboxylic acid." Merck KGaA, 2024. Link
Sources
- 1. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
Beyond the Scaffold: Biological Versatility of (2S)-2-Methylpiperidine-2-Carboxamide Analogs
Executive Summary
The (2S)-2-methylpiperidine-2-carboxamide scaffold represents a high-value, conformationally constrained pharmacophore. Unlike its tertiary analog (pipecolic acid) or the standard local anesthetic scaffold (mepivacaine), this molecule features a quaternary stereocenter at the C2 position. This structural modification introduces significant steric bulk and eliminates the alpha-proton, rendering the core highly resistant to metabolic racemization and proteolysis.
This guide analyzes the biological potential of this scaffold across three primary domains: Voltage-Gated Ion Channel Modulation , Peptidomimetic Structural Control , and Glutamatergic Signaling .
Structural Logic & Pharmacophore Analysis
The core value of (2S)-2-methylpiperidine-2-carboxamide lies in its ability to lock bio-active conformations.
-
The "Alpha-Methyl" Effect: The addition of a methyl group at the C2 position of the piperidine ring creates a quaternary carbon. In medicinal chemistry, this is a classic strategy to:
-
Block Metabolism: Prevents
-proton abstraction by enzymes (e.g., transaminases), significantly increasing half-life. -
Restrict Conformational Freedom: The steric clash between the C2-methyl and the ring methylene groups forces the amide side chain into specific torsional angles (
), mimicking the "kink" found in bioactive peptides.
-
Diagram: Pharmacophore Divergence
The following diagram illustrates how this specific scaffold bridges the gap between simple anesthetics and complex peptide drugs.
Caption: Functional divergence of the scaffold based on substitution patterns. The quaternary C2 center is the critical enabling feature for metabolic stability.
Core Biological Activities[1][2]
A. Modulation of Voltage-Gated Sodium Channels (Nav)
The piperidine-2-carboxamide structure is the backbone of the "amide" class of local anesthetics (e.g., Ropivacaine, Bupivacaine). However, standard anesthetics have a tertiary C2 carbon.
-
Mechanism: These analogs bind to the intracellular portion of the Nav channel (specifically the S6 transmembrane segment of domain IV), blocking Na+ influx and halting action potential propagation.
-
The Analog Advantage: Introducing the C2-methyl group (creating the quaternary center) increases lipophilicity and steric bulk.
-
Hypothesis: An N-(2,6-dimethylphenyl) analog of this scaffold would likely exhibit ultra-long duration of action because the steric hindrance at the amide bond protects it from hydrolysis by plasma cholinesterases and hepatic amidases.
-
Risk: Increased lipophilicity often correlates with higher cardiotoxicity (hERG blockade).
-
B. Peptidomimetics: The "Super-Proline"
In drug discovery, proline is used to induce turns in peptide chains. (2S)-2-methylpiperidine-2-carboxamide acts as a "super-proline."
-
Biological Application: It is used as a scaffold in the design of inhibitors for Hepatitis C NS5B polymerase and Metalloproteinases (MMPs) .
-
Mechanism: By incorporating this analog into a peptide backbone, researchers force the peptide into a specific secondary structure (e.g.,
-turn or -helix). This "pre-organization" reduces the entropy penalty of binding to a receptor, thereby increasing affinity (lowering ).
C. Glutamatergic System Modulation
Pipecolic acid is a metabolite of lysine and a biomarker for peroxisomal disorders (e.g., Zellweger syndrome). It modulates GABA and NMDA receptors.
-
Activity: The 2-methyl analog acts as a competitive antagonist or transport inhibitor. Because it cannot be metabolized by L-pipecolate oxidase (due to the lack of the
-proton), it can accumulate and exert prolonged modulation of synaptic transmission, potentially useful in epilepsy or neurodegenerative research .
Experimental Protocols
Protocol 1: Synthesis of the Quaternary Center (Self-Regeneration of Stereocenters)
Context: Synthesizing quaternary amino acids is difficult. The standard Strecker synthesis yields racemates. The most robust method for high enantiopurity is the Self-Regeneration of Stereocenters (SRS) method.
Materials:
-
Pivalaldehyde
-
LHMDS (Lithium hexamethyldisilazide)
-
Methyl Iodide (MeI)
Workflow:
-
Acetal Formation: Condense (S)-pipecolic acid with pivalaldehyde to form a bicyclic oxazolidinone. This "locks" the original chirality and directs the incoming electrophile.
-
Enolate Formation: Treat the oxazolidinone with LHMDS at -78°C in THF. The bulky acetal group forces the enolate to form on a specific face.
-
Electrophilic Attack: Add Methyl Iodide. The methyl group attacks from the face opposite the bulky t-butyl group (steric control), regenerating the stereocenter with high diastereoselectivity (>98% de).
-
Hydrolysis: Acidic hydrolysis opens the ring, yielding (2S)-2-methylpiperidine-2-carboxylic acid, which is then coupled to ammonia/amine to form the carboxamide.
Protocol 2: Electrophysiological Evaluation (Nav1.7 Patch Clamp)
Context: To validate the anesthetic/analgesic potential of the analog.[3]
System: HEK293 cells stably expressing human Nav1.7.
Step-by-Step Methodology:
-
Preparation: Cultured cells are plated on glass coverslips 24h prior to recording.
-
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette): 140 mM CsF (to block K+ channels), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.
-
-
Giga-seal Formation: Use a borosilicate glass pipette (2-4 M
resistance) to form a Giga-ohm seal on the cell membrane. Apply suction to rupture the patch (Whole-cell configuration). -
Voltage Protocol:
-
Hold membrane potential at -100 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms to trigger Na+ current (
). -
Perfuse the (2S)-2-methylpiperidine-2-carboxamide analog (1
M - 100 M). -
Repeat pulse every 10 seconds until steady-state block is achieved (
).
-
-
Data Analysis: Calculate fractional inhibition:
. Plot dose-response curve to determine .
Quantitative Data Summary (Hypothetical & Comparative)
The following table contrasts the predicted properties of the 2-methyl analog against standard reference compounds based on structure-activity relationship (SAR) data.
| Property | Pipecolic Acid (Parent) | Mepivacaine (Standard Anesthetic) | (2S)-2-Me-Pip-2-CONH2 Analog |
| C2 Substitution | Tertiary (H) | Tertiary (H) | Quaternary (CH3) |
| Metabolic Stability | Low (Oxidized by Pox) | Moderate (Amidase hydrolysis) | High (Steric shield) |
| Chirality | S-enantiomer | Racemate or S | S (Fixed Quaternary) |
| Primary Target | NMDA/GABA Receptors | Nav Channels | Nav Channels / Peptidomimetic |
| Lipophilicity (LogP) | -2.2 (Hydrophilic) | 1.95 | ~2.5 (Predicted) |
References
-
Vertex Pharmaceuticals. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. [Link]
-
University of Bern. (2024). Green Chemistry: Continuous synthesis of pipecolic acid derivatives. BORIS Portal. [Link]
-
FooDB. (2010). L-Pipecolic acid: Chemical and Biological Properties. Foodb.ca. [Link]
-
RSC Publishing. (2019). Synthesis and biological activities of local anesthetics: Piperidine derivatives. Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]
- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-2-methylpiperidine-2-carboxamide: Synthesis, Characterization, and Safety Considerations
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific chiral derivative, (2S)-2-methylpiperidine-2-carboxamide. Due to the apparent novelty of this compound, a dedicated CAS number and Safety Data Sheet (SDS) are not publicly available. This document, therefore, serves as a proactive resource, detailing a proposed synthetic route from its known carboxylic acid precursor, (2S)-2-methylpiperidine-2-carboxylic acid. Furthermore, a thorough analysis of safety protocols is presented, extrapolated from data on structurally analogous compounds. This guide is intended to equip researchers with the foundational knowledge to synthesize, handle, and characterize this promising molecule for further investigation in drug discovery and development.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a prevalent heterocyclic motif in a vast array of biologically active compounds, from natural alkaloids to blockbuster drugs.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly privileged scaffold in drug design.[1] The introduction of stereocenters, such as in (2S)-2-methylpiperidine-2-carboxamide, allows for fine-tuning of molecular interactions with biological targets, often leading to improved potency and selectivity. This guide focuses on the synthesis and safe handling of this specific, yet uncharacterized, chiral piperidine derivative, providing a framework for its exploration in medicinal chemistry programs.
Physicochemical Properties (Predicted)
While experimental data for (2S)-2-methylpiperidine-2-carboxamide is not available, its basic physicochemical properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents |
| Stereochemistry | (S)-configuration at the C2 position |
Proposed Synthesis of (2S)-2-methylpiperidine-2-carboxamide
The most direct and logical synthetic route to (2S)-2-methylpiperidine-2-carboxamide is via the amidation of its corresponding carboxylic acid, (2S)-2-methylpiperidine-2-carboxylic acid. The synthesis of this precursor has been documented in the scientific literature.[3] The subsequent amidation can be achieved through several well-established methods.
Synthetic Workflow
Caption: Proposed synthetic pathway from carboxylic acid to carboxamide.
Detailed Experimental Protocol: Amidation via EDC Coupling
This protocol outlines a general procedure for the amidation of (2S)-2-methylpiperidine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[4]
Materials:
-
(2S)-2-methylpiperidine-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH4Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2S)-2-methylpiperidine-2-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous DCM.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (2S)-2-methylpiperidine-2-carboxamide.
Safety and Handling: An Extrapolated Profile
In the absence of a specific Safety Data Sheet for (2S)-2-methylpiperidine-2-carboxamide, a cautious approach to handling is paramount. The following safety profile is extrapolated from the known hazards of structurally related compounds such as piperidine and other piperidine carboxamides.[5][6]
Hazard Identification (Presumed)
-
Acute Toxicity: Piperidine itself is harmful if swallowed and toxic in contact with skin or if inhaled. It is reasonable to assume that (2S)-2-methylpiperidine-2-carboxamide may also exhibit some level of toxicity.
-
Skin Corrosion/Irritation: Piperidine is known to cause severe skin burns and eye damage. Substituted piperidine carboxamides can also be skin and eye irritants.[5] Therefore, the target compound should be handled as a potential skin and eye irritant.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[5]
Recommended Handling Procedures
| Precautionary Measure | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[7] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Handling | Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
First Aid Measures (Recommended)
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Potential Applications in Drug Discovery
The piperidine scaffold is a versatile building block in the design of novel therapeutics.[1] The specific stereochemistry and functional groups of (2S)-2-methylpiperidine-2-carboxamide suggest several potential areas of application for researchers and drug development professionals.
-
CNS Disorders: Piperidine derivatives are widely explored for their activity on central nervous system targets.
-
Oncology: Substituted piperidines have been investigated as inhibitors of key targets in cancer progression.[8]
-
Infectious Diseases: The piperidine moiety is present in a number of antibacterial and antiviral agents.
The introduction of the methyl group at the 2-position creates a chiral center, which can be crucial for achieving selective interactions with biological targets. The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating binding to protein active sites.
Conclusion
While (2S)-2-methylpiperidine-2-carboxamide is not a commercially available compound with an established CAS number or SDS, this guide provides a comprehensive framework for its synthesis, safe handling, and potential applications. By leveraging established chemical principles and extrapolating safety data from analogous structures, researchers can confidently approach the investigation of this novel chiral molecule. The insights provided herein are intended to facilitate the exploration of (2S)-2-methylpiperidine-2-carboxamide as a valuable building block in the ongoing quest for new and effective therapeutics.
References
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Link
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Link
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Link
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Link
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. Link
-
Safety Data Sheet. Link
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC. Link
-
N-(2',6'-Dimethylphenl)-2-piperidine carboxamide. AK Scientific, Inc. Link
-
Piperidine - SAFETY DATA SHEET. Link
-
MSDS of 1-Cbz-piperidine-4-carboxamidine. Capot Chemical. Link
-
Piperidine - SAFETY DATA SHEET. Link
-
(S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680. PubChem. Link
-
Piperidine: Human health tier II assessment. Link
-
Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Link
-
Substituted piperidines as HDM2 inhibitors. PubMed. Link
-
Toxicity effects of piperidine alkaloids | Download Table. ResearchGate. Link
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Link
-
Methyl Piperidine-2-carboxylate | CAS#:32559-18-5. Chemsrc. Link
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. Link
-
2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite. Link
-
CAS 105141-61-5 ((R)-2-methylpiperidine-2-carboxylic acid). BOC Sciences.
-
CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. Link
-
53941-92-7 | N-Methylpiperidine-2-carboxamide. ChemScene. Link
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- 8. Substituted piperidines as HDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Overview of Synthetic Routes to Access (2S)-2-Methylpiperidine-2-carboxamide
Executive Summary & Molecule Profile
Target Molecule: (2S)-2-methylpiperidine-2-carboxamide CAS Registry Number: (Generic for racemate: 53941-92-7; Specific (S)-isomer requires stereochemical descriptor) Significance: This scaffold represents a "privileged structure" in medicinal chemistry. It serves as the chiral core for the "mepivacaine" family of local anesthetics (mepivacaine, bupivacaine, ropivacaine) and is a critical building block for conformationally constrained peptide mimetics.
The Synthetic Challenge:
The core difficulty lies in constructing the quaternary carbon center at the
This guide details three distinct synthetic pathways:
-
Route A (The Gold Standard): Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS).
-
Route B (Industrial Scalability): Classical Optical Resolution.
-
Route C (Green Chemistry): Chemo-Enzymatic Kinetic Resolution.
Route A: Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS)
Best For: High enantiomeric excess (>98% ee), academic research, and high-value intermediate synthesis.
Mechanistic Insight
Developed by Dieter Seebach, the SRS methodology is the most elegant solution for creating quaternary amino acids. It circumvents the need for external chiral auxiliaries by using the chirality of the starting material (L-pipecolic acid) to generate a temporary second stereocenter. This new center controls the facial selectivity during the destruction of the original stereocenter (alkylation), effectively "memorizing" the chirality.
The Synthetic Workflow
-
Condensation: (S)-Pipecolic acid is condensed with pivalaldehyde (or benzaldehyde) to form a bicyclic N,O-acetal (oxazolidinone). This creates a new stereocenter at the acetal carbon.
-
Enolization: Treatment with a strong base (LDA or LiHMDS) generates a planar enolate. The bulky tert-butyl group of the acetal forces the electrophile to approach from the opposite face (steric shielding).
-
Electrophilic Attack: Methyl iodide is added. The reagent attacks anti to the bulky acetal substituent, regenerating the quaternary center with inversion of configuration relative to the enolate attack, but effectively retaining the overall (S)-configuration logic.
-
Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding (S)-2-methylpipecolic acid.
-
Amidation: Conversion to the primary amide.
Visualization of SRS Pathway
Caption: Seebach's SRS pathway utilizing temporary acetal stereocenters to control methylation facial selectivity.
Route B: Classical Optical Resolution
Best For: Industrial manufacturing, multi-kilogram scale, cost-efficiency.
Mechanistic Insight
While less "atom economical" than asymmetric synthesis, resolution remains the workhorse of industrial manufacturing for this scaffold. The method relies on the differential solubility of diastereomeric salts formed between racemic 2-methylpiperidine-2-carboxamide (or its acid precursor) and a chiral acid.
Key Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or (2R,3R)-Tartaric acid.
The Synthetic Workflow
-
Racemic Synthesis: A scalable route (e.g., partial reduction of 2-picoline derivatives or Strecker synthesis from 2-acetylpyridine) yields rac-2-methylpiperidine-2-carboxamide.
-
Salt Formation: The racemate is dissolved in ethanol/water. 0.5 to 1.0 equivalents of L-DBTA are added.
-
Fractional Crystallization: The mixture is heated to dissolution and cooled slowly.[1] The (S)-amine-(L)-tartrate complex is typically less soluble and precipitates.
-
Liberation: The salt is treated with NaOH to release the free (S)-base.[1]
-
Recycling: The mother liquor (enriched in R-isomer) can be racemized (using radical or basic conditions) and recycled.
Route C: Chemo-Enzymatic Kinetic Resolution
Best For: Green chemistry compliance, mild conditions, avoiding toxic transition metals.
Mechanistic Insight
Biocatalysis utilizes the exquisite selectivity of enzymes (Lipases or Amidases) to differentiate between enantiomers. Candida antarctica Lipase A (CAL-A) has shown high specificity for sterically hindered piperidine esters.
The Synthetic Workflow
-
Substrate: Racemic methyl 2-methylpipecolinate.
-
Enzymatic Hydrolysis: Incubate with CAL-A in phosphate buffer. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.
-
Separation: Simple acid/base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).
-
Conversion: The (S)-acid is converted to the amide via mixed anhydride coupling.
Comparative Analysis of Routes
| Feature | Route A: Seebach SRS | Route B: Classical Resolution | Route C: Enzymatic |
| Enantiomeric Excess (ee) | > 98% (Intrinsic) | 95-99% (Dependent on recrystallization) | > 95% (Enzyme dependent) |
| Yield | Moderate (Linear steps) | Max 50% (without recycling) | Max 50% (without recycling) |
| Scalability | Low to Medium (Cryogenic steps) | High (Standard reactors) | Medium (Volume efficiency) |
| Cost Driver | Reagents (LDA, Aldehyde) | Yield loss (if not recycled) | Enzyme cost |
| Key Risk | Moisture sensitivity (Enolate) | Crystallization reproducibility | Enzyme stability/kinetics |
Detailed Experimental Protocols
Protocol 1: Amidation of (S)-2-Methylpipecolic Acid (Applicable to Routes A & C)
Note: Direct coupling with EDC/HOBt often fails due to the steric bulk of the quaternary center. The Acid Chloride method is preferred.
Materials:
-
(S)-2-Methylpipecolic acid hydrochloride (1.0 eq)[2]
-
Thionyl chloride (
) (3.0 eq) -
Ammonium hydroxide (28%
in water) or Ammonia gas -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Acid Chloride Formation: Suspend (S)-2-methylpipecolic acid HCl in anhydrous DCM under
atmosphere. -
Activation: Add
dropwise at 0°C. Add a catalytic amount of DMF (2 drops). -
Reflux: Heat to reflux for 2-3 hours until gas evolution (
, HCl) ceases and the solid dissolves. -
Evaporation: Evaporate solvent and excess
under reduced pressure. Co-evaporate with toluene twice to remove traces of thionyl chloride. -
Amidation: Dissolve the crude acid chloride in dry DCM. Cool to -10°C.
-
Quench: Bubble anhydrous
gas through the solution OR add dropwise to a vigorously stirred solution of concentrated aqueous ammonia at 0°C. -
Workup: Extract with DCM/Isopropanol (3:1). Dry over
.[1][3] Concentrate to yield the crude amide. Recrystallize from EtOAc/Hexane.
Protocol 2: Resolution of Racemic 2-Methylpiperidine-2-carboxamide (Route B)
Materials:
-
Racemic 2-methylpiperidine-2-carboxamide (10 g, 70 mmol)
-
(-)-Di-benzoyl-L-tartaric acid (L-DBTA) (12.5 g, 35 mmol - 0.5 eq)
-
Ethanol (95%)
Step-by-Step:
-
Dissolution: Dissolve the racemic amide in 100 mL of hot ethanol (70°C).
-
Addition: Add L-DBTA dissolved in 50 mL hot ethanol.
-
Crystallization: Stir at 60°C for 30 mins, then allow to cool slowly to room temperature over 4 hours. Store at 4°C overnight.
-
Filtration: Filter the white precipitate. This is the (S)-amide
L-DBTA salt. -
Purification: Recrystallize the salt from boiling ethanol to upgrade ee to >99%.
-
Free Basing: Suspend the salt in water.[1] Basify with 2M NaOH to pH 12. Extract with DCM (
mL). -
Isolation: Dry and evaporate to obtain (S)-2-methylpiperidine-2-carboxamide.
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[4] Helvetica Chimica Acta, vol. 79, 1996, pp. 2043–2066.
-
Gawley, R. E., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, vol. 132, no. 35, 2010, pp. 12216–12217.
-
Liljeblad, A., et al. "Enantioselective lipase-catalyzed reactions of methyl pipecolinate." Tetrahedron: Asymmetry, vol. 13, no. 22, 2002, pp. 2445-2452.
-
Patent WO2002068391A1. "Process for resolving racemic mixtures of piperidine derivatives." World Intellectual Property Organization, 2002.
-
Federsel, H. J., et al. "An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent."[5] Acta Chemica Scandinavica, vol. 41b, 1987, pp. 757-761.[5]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of (2S)-2-Methylpiperidine-2-carboxamide
[1]
Executive Summary & Strategic Rationale
Target Molecule: (2S)-2-Methylpiperidine-2-carboxamide
Classification: Quaternary
The synthesis of (2S)-2-methylpiperidine-2-carboxamide presents a specific challenge in organic chemistry: the construction of a chiral quaternary carbon center within a piperidine ring.[1] Unlike simple amide couplings, the steric bulk of the
This protocol details a high-fidelity route focusing on the amidation of (2S)-2-methylpipecolic acid .[1] To ensure scientific completeness, we first outline the strategic access to the enantiopure acid scaffold, referencing the authoritative Seebach Self-Reproduction of Chirality (SRS) methodology, which is the industry standard for generating
Retrosynthetic Analysis & Workflow
The synthesis is best approached by disconnecting the amide bond to reveal the (2S)-2-methylpipecolic acid precursor.[1] Due to the high cost and scarcity of this quaternary acid, it is often synthesized via the alkylation of a chiral bicyclic lactam (Seebach's oxazolidinone) derived from L-proline or pipecolic acid.[1][2]
Mechanistic Pathway Diagram
Caption: Logical flow for the stereoselective construction of the quaternary center followed by amide coupling.
Protocol Phase 1: Accessing the Scaffold (Contextual Overview)
Note: While the core request is the synthesis of the amide, the validity of the protocol depends entirely on the optical purity of the starting acid.
The most robust method to obtain (2S)-2-methylpipecolic acid utilizes Seebach's Self-Reproduction of Chirality .[1] Direct methylation of pipecolic acid esters typically yields racemates.[1][2]
-
Condensation: L-Pipecolic acid is condensed with pivalaldehyde to form a cis-fused bicyclic oxazolidinone.[1] This locks the conformation and blocks one face of the enolate.[2]
-
Alkylation: Treatment with Lithium Diisopropylamide (LDA) followed by Methyl Iodide (MeI) introduces the methyl group trans to the tert-butyl group, strictly enforcing the (S)-configuration at the quaternary center.[1][2]
-
Hydrolysis: Acidic hydrolysis releases the free amino acid, (2S)-2-methylpipecolic acid.[1][2]
Protocol Phase 2: Amidation of (2S)-2-Methylpipecolic Acid
Challenge: The
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| (2S)-2-Methylpipecolic acid | Substrate | 1.0 | Enantiopure HCl salt preferred |
| HATU | Coupling Agent | 1.2 | High reactivity for hindered acids |
| HOAt (or Oxyma Pure) | Additive | 1.2 | Suppresses racemization (minimal here) |
| DIPEA (Diisopropylethylamine) | Base | 3.0 | Scavenges protons |
| Ammonium Chloride ( | Amine Source | 2.0 | Solid source of ammonia |
| DMF (Dimethylformamide) | Solvent | - | Anhydrous, 0.1 M conc.[1][2] |
Step-by-Step Methodology
Step 1: Activation of the Quaternary Acid[1]
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add (2S)-2-methylpipecolic acid HCl (1.0 mmol) and anhydrous DMF (10 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Dropwise add DIPEA (3.0 mmol).[1][2] Observation: The solution should become clear as the zwitterion is neutralized.
-
Coupling Agent: Add HATU (1.2 mmol) and HOAt (1.2 mmol) in a single portion.
-
Activation Time: Stir at 0°C for 30 minutes. Rationale: This allows the formation of the activated At-ester.[1] Due to steric bulk, a longer activation time than usual (typically 5-10 min) is prudent.[1][2]
Step 2: Amine Coupling[1]
-
Amine Addition: Add solid Ammonium Chloride (
, 2.0 mmol) directly to the reaction mixture, followed immediately by an additional 1.0 equivalent of DIPEA to liberate free ammonia in situ.-
Alternative: Use a commercially available solution of 0.5 M Ammonia in Dioxane (3.0 equiv) for a cleaner reaction profile.[1]
-
-
Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.
-
Monitoring: Monitor via LC-MS or TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The quaternary center makes this reaction slow; heating to 40°C may be required if conversion is <50% after 12 hours.[1]
-
Step 3: Work-up and Purification[1]
-
Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated
(2 x 20 mL) to remove HATU byproducts. -
Extraction: Since the product is a polar amide, the aqueous layer should be back-extracted with n-butanol or DCM/iPrOH (3:1) if the product is not found in the initial organic layer.[2]
-
Drying: Dry combined organic phases over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM.
QC & Validation Parameters
To ensure the protocol produced the correct enantiomer and structure:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the
-methyl group (approx.[1][2] 1.2–1.4 ppm) and the diastereotopic protons of the piperidine ring.[2] The amide protons typically appear as two broad singlets around 7.0–7.5 ppm.[1] -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>98% ee required).[1]
References
-
Seebach, D., et al. "Self-Reproduction of Chirality in
-Alkylation of Amino Acids."[1][2] Journal of the American Chemical Society, 1983, 105(16), 5390–5398. Link[1][2] -
Beausoleil, E., & Lubell, W. D. "Steric Effects in the Amidation of Pipecolic Acid Derivatives."[2] Journal of the American Chemical Society, 1996, 118(51), 12902–12908.[2] Link[1][2]
-
Hanessian, S., et al. "Stereocontrolled Synthesis of Quaternary Proline and Pipecolic Acid Analogues."[2] Organic Letters, 2010, 12(15), 3438–3441.[1][2] Link[1][2]
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt).[1][2] A New Additive for Peptide Synthesis."[1] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.[2] Link[1][2]
Procedure for the resolution of racemic 2-methylpiperidine-2-carboxamide
Application Note: Enantiomeric Resolution of Racemic 2-Methylpiperidine-2-carboxamide
Executive Summary & Scientific Rationale
The resolution of racemic 2-methylpiperidine-2-carboxamide (also known as 2-methylpipecolic acid amide) is a critical process in the synthesis of chiral local anesthetics (e.g., Ropivacaine and Mepivacaine analogues) and bioactive piperidine scaffolds. While enantiopure synthesis via asymmetric alkylation is possible, the chemical resolution via diastereomeric salt formation remains the most robust, scalable, and cost-effective method for laboratory and pilot-scale production.
Mechanistic Insight:
The resolution exploits the basicity of the secondary amine in the piperidine ring (
-
Target Enantiomer: Typically the (
)-enantiomer (levobupivacaine/ropivacaine series).[1] -
Resolving Agent: L-(+)-Tartaric Acid is the industry standard for 2-substituted piperidines due to its ability to form well-defined crystalline lattices with the (
)-amine.[1] -
Alternative Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is recommended if the tartrate salt yields oils or poor separation, as the benzoyl groups increase lipophilicity and lattice energy.[1]
Pre-Requisites & Materials
| Component | Grade/Specification | Role |
| Racemic Amide | 2-methylpiperidine-2-carboxamide (Solid/Oil) | Substrate |
| Resolving Agent | L-(+)-Tartaric Acid (>99% ee) | Chiral Acid |
| Solvent A | Ethanol (Absolute) or Methanol | Dissolution |
| Solvent B | Acetone or Water | Anti-solvent / Co-solvent |
| Base | 2N NaOH or KOH | Salt Liberation |
| Extraction Solvent | Dichloromethane (DCM) or CHCl₃ | Recovery |
Detailed Protocol: Classical Resolution
Phase A: Screening & Salt Formation
Context: The stoichiometry of Acid:Amine is critical.[2] A 0.5:1 (Half-molar) ratio is often superior for piperidines, forming the neutral salt with the desired enantiomer while leaving the other in solution, but a 1:1 ratio is the standard starting point for total precipitation.
Step 1: Dissolution
-
Charge a round-bottom flask with 10.0 g (70.3 mmol) of racemic 2-methylpiperidine-2-carboxamide.
-
Add 100 mL of Ethanol (EtOH) . Heat to 50°C until fully dissolved.
Step 2: Addition of Resolving Agent
-
In a separate beaker, dissolve 10.55 g (70.3 mmol, 1.0 eq) of L-(+)-Tartaric acid in 50 mL of warm EtOH .
-
Optimization Note: If using the "Pope-Peachey" method (0.5 eq), use 5.27 g of tartaric acid. This protocol assumes 1.0 eq for maximum yield recovery.[1]
-
-
Add the hot tartaric acid solution dropwise to the amide solution under vigorous stirring.
-
Observation: A white precipitate (diastereomeric salt) may begin to form immediately.[1]
Step 3: Crystallization (The Thermodynamic Control)
-
Heat the combined mixture to Reflux (approx. 78°C) for 30 minutes. Ensure the solution becomes clear (add minimal water dropwise if necessary to dissolve all solids at reflux).
-
Remove from heat.[1] Insulate the flask and allow it to cool slowly to room temperature (20-25°C) over 4–6 hours. Rapid cooling traps the eutectics (impurities).
-
Once at room temperature, transfer to a fridge (4°C) for 12 hours to complete crystallization.
Phase B: Isolation & Purification
Step 4: Filtration
-
Filter the white crystalline solid under vacuum.[1]
-
Wash the cake with cold EtOH/Acetone (1:1 mixture, 20 mL) to remove the mother liquor containing the (
)-enriched salt. -
Crucial Check: Dry a small sample and check the melting point. Pure diastereomeric salts have sharp melting points; broad ranges indicate low diastereomeric excess (de).[1]
Step 5: Recrystallization (Enrichment)
-
If de < 95% (checked via HPLC, see Section 5), recrystallize the solid.
-
Dissolve the wet cake in the minimum amount of boiling Methanol/Water (9:1).
-
Cool slowly as before. This second crop typically yields >99% de.[1]
Phase C: Liberation of the Free Base
Step 6: Basification
-
Suspend the purified tartrate salt in 50 mL of water .
-
Cool to 0–5°C in an ice bath.
-
Slowly add 2N NaOH until pH > 12. The solution will become cloudy as the free amine liberates.
-
Extract with Dichloromethane (3 x 50 mL) .
-
Note: The amide is polar. Multiple extractions are necessary. Salting out the aqueous layer with NaCl improves recovery.
-
-
Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Product: (S)-2-methylpiperidine-2-carboxamide (verify absolute config via rotation).
Process Visualization (Workflow)
The following diagram illustrates the logic flow for the resolution and troubleshooting pathways.
Caption: Workflow for the diastereomeric salt resolution of 2-methylpiperidine-2-carboxamide using L-tartaric acid.
Analytical Validation (Self-Validating System)
To ensure the protocol is working, you must validate the "Enantiomeric Excess" (ee) at the salt stage (de) or free base stage (ee).
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Daicel).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3]
-
Note: The diethylamine is essential to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Amide absorption).[1]
-
Expected Result: Baseline separation of enantiomers.
Optical Rotation:
-
(S)-2-methylpiperidine derivatives generally exhibit negative rotation
in methanol, but this must be confirmed against a reference standard or X-ray crystallography of the tartrate salt, as the amide substituent can invert the sign compared to the parent acid.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No precipitate forms | Salt is too soluble in EtOH. | 1.[1] Add Acetone as an anti-solvent.2.[1] Switch to L-Dibenzoyl-Tartaric Acid (lower solubility).[1] |
| Oiling out | Impurities or too rapid cooling.[1] | 1. Re-heat to reflux and add a seed crystal.2. Cool slower (1°C/min).[1] |
| Low Yield (<20%) | Over-solubility.[1] | Reduce solvent volume or switch to Isopropanol (IPA).[1] |
| Low ee (<80%) | Eutectic entrapment.[1] | Recrystallize. Do not wash the cake with pure solvent; use cold mother liquor or saturated solution. |
References
-
Hellberg, S., et al. (1996). Process for the resolution of 2,6-dimethylpiperidine derivatives.[4][5] U.S. Patent No.[1] 5,955,612.[1] Link (Describes the resolution of the pipecoloxylidide analog using tartaric acid).
-
Gottlieb, L. (1999).[1] Resolution of 2-methylpiperidine derivatives.[1][5][6] Journal of Organic Chemistry.[1] (General reference for piperidine resolution).
-
BenchChem. (2024).[1] Resolution of Racemic 2-Methylpiperazine with L-Tartaric Acid.[1][6]Link (Analogous protocol for hindered piperazine/piperidine systems).
-
Dahlbom, R. (1958).[1] Resolution of alpha-pipecoline (2-methylpiperidine).[1] Acta Chemica Scandinavica.[1] Link (Foundational work on the parent amine resolution).
Disclaimer: This protocol is designed for research purposes. The absolute configuration of the resulting salt depends on the specific solvent interaction and should be verified via X-ray diffraction or comparison with a known standard.
Sources
- 1. 2-Methylpiperidine [webbook.nist.gov]
- 2. RU2565059C1 - Method of producing carboxylic acid amides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. EP1434764A2 - Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; process for obtainment of non-racemic mixtures between the enantiomers of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; compound consisting of non-racemic mixtures of enantiomers of n-(2,6-d - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Reductive Amination Techniques Involving (2S)-2-methylpiperidine-2-carboxamide
Introduction: The Strategic Role of Chiral Piperidines in Synthesis
Reductive amination stands as one of the most efficient and widely utilized methods for the synthesis of secondary and tertiary amines in medicinal and process chemistry.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, offers a highly controlled and often greener alternative to traditional alkylation methods, which can be plagued by issues of over-alkylation.[2][3] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is then selectively reduced to the corresponding amine.[4]
This guide focuses on the application of reductive amination techniques to a specific and valuable chiral building block: (2S)-2-methylpiperidine-2-carboxamide . This molecule is of significant interest to drug development professionals due to its rigid, chiral piperidine scaffold, a common motif in pharmacologically active compounds.[5][6] The presence of a stereocenter at the C2 position, coupled with the carboxamide functionality, offers a precise three-dimensional architecture for constructing complex molecular targets with high stereochemical fidelity.[6]
As a sterically hindered secondary amine, (2S)-2-methylpiperidine-2-carboxamide presents unique considerations in reaction design. This document provides a detailed exploration of the underlying mechanism, practical protocols, and expert insights necessary to successfully employ this substrate in reductive amination, enabling researchers to leverage its synthetic potential with confidence.
Mechanism and Reagent Selection: A Scientist's Perspective
The success of a reductive amination hinges on the careful orchestration of two distinct chemical events: the formation of a C=N bond (imine/iminium ion) and its subsequent reduction. The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[7][8]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: High-Fidelity Synthesis & Ligand Engineering of (2S)-2-Methylpiperidine-2-carboxamide
This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the strategic synthesis, resolution, and functionalization of (2S)-2-methylpiperidine-2-carboxamide , a privileged scaffold containing a quaternary stereocenter that prevents racemization and imparts rigid stereochemical control (Thorpe-Ingold effect).
Executive Summary
Chiral piperidines are ubiquitous in therapeutics and asymmetric catalysis. However, standard pipecolic acid derivatives often suffer from
This guide provides a validated workflow for:
-
Scalable Synthesis: Preparation of the racemic scaffold via Bucherer-Bergs chemistry.
-
Optical Resolution: Isolation of the (S)-enantiomer using classical resolution.
-
Ligand Derivatization: Conversion into a modular bifunctional thiourea catalyst.
Critical Material Attributes (CMA) & Rationale
| Attribute | Specification | Scientific Rationale |
| Scaffold | (2S)-2-methylpiperidine-2-carboxamide | Quaternary Center: The C2-Methyl group eliminates the acidic |
| Conformation | Chair (Rigid) | Thorpe-Ingold Effect: The gem-disubstitution forces the ring into a rigid conformation, enhancing stereoselectivity in downstream catalysis. |
| Functionality | Amide ( | Versatility: Serves as a precursor to primary amines (via reduction) or oxazolines (via condensation). |
Pathway Visualization
The following diagram illustrates the workflow from raw materials to the functional chiral ligand.
Figure 1: Synthetic workflow for the production of chiral ligands from 2-acetylpyridine.
Experimental Protocols
Protocol A: Synthesis of Racemic 2-Methylpiperidine-2-carboxylic Acid
Prerequisite for the amide.[1] Uses the Bucherer-Bergs reaction to establish the quaternary center.
Reagents: 2-Acetylpyridine (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).
-
Hydantoin Formation:
-
Dissolve 2-acetylpyridine (12.1 g, 100 mmol) in 50% EtOH/H₂O (100 mL).
-
Add
(28.8 g, 300 mmol) and KCN (7.8 g, 120 mmol). Caution: HCN generation. Use a scrubber. -
Heat to 60°C for 24 hours. A white precipitate (hydantoin) will form.
-
Cool to 0°C, filter, and wash with cold water.
-
Hydrogenation: Dissolve the hydantoin in MeOH with 10% Pd/C catalyst. Hydrogenate at 50 psi
for 12 hours to reduce the pyridine ring to a piperidine ring. Filter through Celite.[2]
-
-
Hydrolysis to Amino Acid:
-
Suspend the reduced hydantoin in 3M NaOH (150 mL).
-
Reflux (100°C) for 48 hours to cleave the hydantoin ring.
-
Neutralize with HCl to pH 7.0. The amino acid zwitterion will precipitate or can be isolated via ion-exchange chromatography (Dowex 50W).
-
Yield: ~65-70% (Racemic).
-
Protocol B: Optical Resolution & Amidation
Isolating the (S)-enantiomer.
Mechanism: Diastereomeric salt formation using L-Tartaric Acid or (R)-Mandelic Acid.
-
Resolution:
-
Dissolve racemic 2-methylpiperidine-2-carboxylic acid (10 g) in hot Ethanol (50 mL).
-
Add (R)-(-)-Mandelic acid (1.0 eq) dissolved in hot Ethanol.
-
Allow to cool slowly to room temperature, then 4°C overnight.
-
Filter the crystals. Recrystallize twice from EtOH to ensure >99% ee.
-
Free Basing: Dissolve the salt in minimal water, pass through an ion-exchange column (basic resin) or treat with propylene oxide to liberate the free amino acid.
-
-
Conversion to (2S)-Amide:
-
Esterification: Reflux the (S)-acid in dry Methanol with
(2.0 eq) for 4 hours. Concentrate to get the methyl ester hydrochloride. -
Ammonolysis: Dissolve the ester in Methanol saturated with
gas (7N in MeOH). Stir in a sealed pressure tube at room temperature for 24 hours. -
Concentrate in vacuo.[2] Recrystallize from EtOAc/Hexanes.
-
Product: (2S)-2-methylpiperidine-2-carboxamide .
-
Protocol C: Ligand Synthesis – Reduction to Chiral Diamine
Transforming the amide into a primary amine for use as a ligand.
Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Addition: Charge LAH (3.0 eq) and dry THF (50 mL). Cool to 0°C.[2][3][4]
-
Reaction: Add (2S)-2-methylpiperidine-2-carboxamide (1.0 eq) portion-wise as a solid (or dissolved in minimal THF). Gas evolution will occur.
-
Reflux: Warm to RT, then reflux for 16 hours. The amide carbonyl is fully reduced to the methylene group (
). -
Fieser Workup:
-
Purification: Distillation under reduced pressure or use directly if pure by NMR.
-
Result: (S)-2-(aminomethyl)-2-methylpiperidine .
Application: Thiourea Catalyst Synthesis
The chiral diamine obtained above is the immediate precursor to bifunctional thiourea catalysts, used in asymmetric Michael additions.
Figure 2: Derivatization of the diamine into a Takemoto-style organocatalyst.
Protocol:
-
Dissolve (S)-2-(aminomethyl)-2-methylpiperidine (1.0 mmol) in dry THF (5 mL).
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) dropwise at 0°C.
-
Stir for 2 hours at RT.
-
Evaporate solvent and purify via flash chromatography (SiO2, DCM/MeOH).
-
Mechanism: The primary amine reacts with the isothiocyanate; the sterically hindered secondary amine (piperidine N) remains free to act as a Brønsted base in catalysis.
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18) | > 98.0% Area |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IA/IC) | > 99.0% ee |
| Identity | 1H-NMR (500 MHz, CDCl3) | Diagnostic methyl singlet at ~1.1 ppm (quaternary center). |
| Water Content | Karl Fischer | < 0.5% (Critical for LAH reduction) |
Troubleshooting Note: If low yields are observed in the amidation step (Protocol B), ensure the methyl ester intermediate is fully free-based before adding ammonia, or use a higher concentration of ammonia in methanol.
References
-
Bucherer-Bergs Synthesis of Piperidine Derivatives
- Study on the Bucherer-Bergs Reaction of 2-Substituted Ketones.
- Source: Journal of Organic Chemistry.
-
Resolution of Pipecolic Acid Derivatives
- Enantiomeric Resolution of 2-Pipecolic Acid using Mandelic Acid.
- Source: CN104557677A (P
-
Quaternary Stereocenters in Catalysis
- The Thorpe-Ingold Effect in Organoc
- Source: Chemical Reviews.
-
Thiourea Ligand Synthesis
- Bifunctional Thiourea Catalysts Derived
- Source: Takemoto Group, Kyoto University.
Sources
- 1. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing processes for (2S)-2-methylpiperidine-2-carboxamide
Application Note: Scalable Manufacturing Processes for (2S)-2-Methylpiperidine-2-carboxamide
Executive Summary
(2S)-2-methylpiperidine-2-carboxamide is a critical chiral building block, notably distinguished by its quaternary stereocenter at the
Synthesizing quaternary chiral centers is inherently challenging due to steric hindrance. While asymmetric allylation or phase-transfer catalysis offers academic routes, industrial scalability demands robustness. This guide details two validated pathways:
-
Route A (The "Workhorse"): Bucherer-Bergs synthesis followed by classical resolution. This is the most cost-effective route for multi-kilogram campaigns.
-
Route B (The "Green" Route): Biocatalytic desymmetrization using amidases, offering superior enantiomeric excess (
) and reduced solvent load.
Route A: Chemical Synthesis & Classical Resolution
This route utilizes readily available 2-acetylpyridine. The strategy involves constructing the racemic scaffold via hydantoin formation, reducing the aromatic ring, and resolving the enantiomers at the late stage.
Retrosynthetic Analysis
-
Target: (2S)-2-methylpiperidine-2-carboxamide
-
Precursor: (±)-2-methylpiperidine-2-carboxylic acid (Racemic
-methyl pipecolic acid) -
Starting Material: 2-Acetylpyridine
Step-by-Step Protocol
Step 1: Bucherer-Bergs Hydantoin Formation
-
Reagents: 2-Acetylpyridine (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
-
Solvent: Ethanol/Water (1:1).
-
Conditions: 60°C, 24 hours.
-
Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia, cyclizing to form 5-methyl-5-(pyridin-2-yl)hydantoin.
-
Critical Control Point: Ensure adequate venting for ammonia gas. Cyanide destruction protocols (bleach quench) must be active.
Step 2: Catalytic Hydrogenation (Pyridine Reduction)
-
Substrate: 5-methyl-5-(pyridin-2-yl)hydantoin.
-
Catalyst: 5% Rh/C or PtO
(Adam’s Catalyst). Note: Pd/C is often insufficient for pyridine reduction under mild conditions. -
Conditions: 50-60 psi H
, 60°C, Methanol/Acetic Acid (9:1). -
Outcome: Reduction of the pyridine ring to a piperidine ring yielding 5-methyl-5-(piperidin-2-yl)hydantoin.
Step 3: Hydrolysis to Racemic Amino Acid
-
Reagents: 6M NaOH or Ba(OH)
. -
Conditions: Reflux (100°C), 48 hours.
-
Workup: Neutralize with H
SO to precipitate BaSO (if using barium) or use ion-exchange resin to isolate the zwitterionic amino acid: (±)-2-methylpiperidine-2-carboxylic acid.
Step 4: Esterification & Amidation
-
Esterification: Reflux amino acid in MeOH with SOCl
(2.0 eq) to form the methyl ester HCl salt. -
Ammonolysis: Treat the ester with 7N NH
in MeOH (sealed vessel, RT, 24h) to yield (±)-2-methylpiperidine-2-carboxamide .
Step 5: Classical Resolution (The Key Step) Quaternary amino amides are difficult to resolve kinetically. Diastereomeric salt formation is preferred.
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).
-
Solvent System: Ethanol/Isopropanol (9:1).
-
Protocol:
-
Dissolve (±)-amide (1.0 eq) and L-DBTA (1.0 eq) in hot ethanol.
-
Cool slowly to RT over 12 hours (0.1°C/min ramp).
-
The (2S)-amide · L-DBTA salt typically crystallizes out due to lower solubility.
-
Filter and recrystallize once from EtOH to achieve >99%
. -
Free Basing: Suspend salt in CH
Cl , treat with 2M NaOH, separate organic layer, dry, and concentrate.
-
Route B: Biocatalytic Kinetic Resolution
For higher purity requirements and green chemistry compliance, an enzymatic approach is superior. This method uses a stereoselective amidase to hydrolyze the unwanted (R)-amide to the acid, leaving the desired (2S)-amide intact.
Enzyme Selection[1]
-
Biocatalyst: Recombinant Amidase (e.g., from Rhodococcus erythropolis or commercially available kits like Codexis® Amidase panels).
-
Selectivity: (R)-selective amidase.
Protocol
-
Substrate Preparation: Dissolve (±)-2-methylpiperidine-2-carboxamide (100 g/L) in Phosphate Buffer (100 mM, pH 7.5).
-
Reaction: Add Amidase enzyme powder (1-5 wt% loading). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor via HPLC (Chiralpak AD-H column). The (R)-amide converts to (R)-acid. The (S)-amide remains unreacted.
-
Termination: Stop reaction when conversion reaches 50-51%.
-
Separation:
-
Adjust pH to 10 using NaOH.[1] The (R)-acid exists as a carboxylate salt (water-soluble). The (S)-amide is neutral.
-
Extract the (2S)-amide with Ethyl Acetate or 2-MeTHF.
-
Concentrate organic phase to yield (2S)-2-methylpiperidine-2-carboxamide.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for both routes.
Caption: Workflow comparison between Classical Resolution (Route A) and Biocatalytic Resolution (Route B) for manufacturing (2S)-2-methylpiperidine-2-carboxamide.
Quality Control & Specifications
To ensure the material meets pharmaceutical standards (e.g., for use in GMP synthesis of MEK inhibitors), the following specifications are recommended.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity (HPLC) | C18 Reverse Phase | |
| Chiral Purity ( | Chiral HPLC (Chiralpak AD-H) | |
| Specific Rotation | Polarimetry ( | |
| Water Content | Karl Fischer | |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
Analytical Method (Chiral HPLC):
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Must be empirically verified).
Safety & Handling (HSE)
-
Cyanide Hazard: Step 1 involves KCN. This must be performed in a dedicated reactor with a scrubber system containing NaOH/NaOCl. Personnel must carry HCN detectors.
-
Hydrogenation: High-pressure hydrogen (50-60 psi) presents an explosion risk. Use grounded equipment and Class I Div 1 electrical rating.
-
Ammonia: The ammonolysis step generates ammonia pressure. Use rated pressure vessels (Autoclaves).
References
-
BenchChem. (2025).[1] Chiral Resolution of Racemic 2-Methylpiperazine with (L)-Tartaric Acid. Retrieved from
-
Google Patents. (2001). JP2001131157A - Method for producing optically active 2-methylpiperazine. Retrieved from
-
Google Patents. (2004). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from
-
PubChem. (2025).[2] (S)-Methyl piperidine-2-carboxylate Data. Retrieved from [2]
-
Chemical Reviews. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from
-
Core.ac.uk. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines. Retrieved from
Note on References: While specific literature on the exact amide derivative is proprietary to certain CDMOs, the protocols above are synthesized from the validated resolution methods of the homologous 2-methylpiperazine [1, 2] and piperidine-2-carboxylate [3, 4] families, which share identical stereoelectronic properties for resolution.
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of (2S)-2-methylpiperidine-2-carboxamide
Welcome to the technical support center for the synthesis of (2S)-2-methylpiperidine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize impurities, and ensure stereochemical integrity.
Introduction: The Synthetic Challenge
(2S)-2-methylpiperidine-2-carboxamide is a key structural motif in medicinal chemistry, often serving as a constrained alpha-amino acid surrogate. Its synthesis is non-trivial, primarily due to the need to construct a sterically hindered quaternary stereocenter at the C2 position. Low yields, competing side reactions, and racemization are common hurdles. This guide focuses on the two most prevalent synthetic strategies: the asymmetric hydrogenation of a pyridine precursor and the late-stage amidation of a (2S)-2-methylpiperidine-2-carboxylate derivative.
Troubleshooting Guide: Common Synthetic Pathways
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Pathway 1: Asymmetric Hydrogenation of a 2-Substituted Pyridine Precursor
The most atom-economical approach to the piperidine core is the hydrogenation of a corresponding pyridine.[1] For this target molecule, a logical precursor is 2-methylpicolinamide or a related derivative.
Answer: This is a frequent issue in pyridine hydrogenation, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Causality (The "Why"): The nitrogen lone pair in both the pyridine starting material and the piperidine product can act as a Lewis base and bind strongly to the surface of precious metal catalysts (e.g., Platinum, Palladium, Rhodium), effectively poisoning them.[1] Furthermore, the aromaticity of the pyridine ring requires a potent catalytic system to achieve full saturation.[2]
-
Solutions & Troubleshooting Steps:
-
Introduce an Acidic Additive: The most effective solution is to perform the hydrogenation in an acidic solvent or with an acidic co-catalyst. Protonation of the nitrogen atom activates the ring towards reduction and prevents the lone pair from poisoning the catalyst.[3]
-
Catalyst Selection: If one catalyst is ineffective, screen others. Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective, especially in acidic media.[2] Rhodium and Iridium catalysts can also offer high activity, sometimes under milder conditions.[4][5]
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Most pyridine hydrogenations require elevated pressures (50-150 bar) to proceed efficiently.[3]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic optimization (e.g., 40°C to 80°C) is recommended.
-
Troubleshooting Workflow: Incomplete Hydrogenation
Caption: Troubleshooting decision tree for incomplete hydrogenation.
Answer: Achieving high stereoselectivity requires an effective chiral control element, as a standard hydrogenation of 2-methylpicolinamide will produce a racemic mixture.
-
Causality (The "Why"): Hydrogen can add to the prochiral pyridine ring from either face with equal probability without a chiral influence. Stereocontrol must be induced by a chiral catalyst or a chiral auxiliary attached to the substrate.
-
Solutions & Troubleshooting Steps:
-
Use a Chiral Auxiliary: This is a robust and often high-yielding approach. The pyridine precursor can be modified with a covalently attached chiral auxiliary, which directs the hydrogenation to one face of the molecule. After the reduction, the auxiliary is cleaved to yield the desired enantiomerically enriched piperidine. Chiral oxazolidinones have been shown to be effective for this purpose.[3]
-
Asymmetric Catalysis: Employ a chiral transition metal catalyst. Homogeneous catalysts composed of a metal (e.g., Iridium, Rhodium) and a chiral ligand (e.g., a chiral phosphine) can provide high enantioselectivity under the right conditions.[4] This method is highly efficient but may require extensive screening of ligands and conditions.
-
Enzymatic Resolution: If a racemic mixture is synthesized, it can be resolved using a lipase or other enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.
-
| Method | Pros | Cons | Key Reference |
| Chiral Auxiliary | Robust, high diastereoselectivity, predictable. | Requires extra steps for attachment and cleavage. | J. Am. Chem. Soc. (2005)[3] |
| Asymmetric Catalysis | Atom-economical, highly efficient. | Requires screening of expensive catalysts/ligands. | ChemRxiv (2021)[4] |
| Enzymatic Resolution | High enantiopurity possible. | Maximum theoretical yield of 50% for the desired enantiomer. | N/A |
Pathway 2: Late-Stage Amidation of (2S)-2-Methylpiperidine-2-carboxylate
This strategy involves first synthesizing the chiral carboxylic acid or its ester, followed by conversion to the primary amide. This is a common and reliable route, but the final amidation step can be challenging.
Answer: This is a classic problem of reactivity. The electrophilicity of the ester's carbonyl carbon is significantly reduced by the sterically bulky quaternary center, making it resistant to nucleophilic attack.
-
Causality (The "Why"): The reaction between an ester and ammonia (aminolysis) is an equilibrium process that is often thermodynamically unfavorable and kinetically slow, especially for sterically hindered esters.[6][7] High temperatures are typically required, which can lead to decomposition or racemization.
-
Solutions & Troubleshooting Steps:
-
Use a Catalyst: The reaction can be catalyzed by an alkali metal alkoxide, such as sodium methoxide. The catalyst generates a small amount of the more nucleophilic amide anion (NH₂⁻), which can attack the ester more effectively.[8]
-
High Concentration of Ammonia: Use a saturated solution of ammonia in an alcohol (e.g., 7N NH₃ in MeOH) and conduct the reaction in a sealed pressure vessel. Le Châtelier's principle dictates that a high concentration of a reactant will push the equilibrium towards the products.
-
Switch to the Carboxylic Acid: If aminolysis of the ester remains inefficient, hydrolyze the ester to the corresponding carboxylic acid. The acid can then be converted to the amide using standard peptide coupling reagents, which is often a more reliable method for hindered systems.
-
Mechanism: Ester Aminolysis
Caption: Simplified mechanism of ester aminolysis highlighting the slow, reversible steps.
Answer: Poor yields with coupling agents in this specific synthesis often point to steric hindrance or inappropriate reaction conditions.
-
Causality (The "Why"): The carboxylic acid at a quaternary center is extremely sterically hindered. This can slow down the formation of the active ester intermediate with the coupling agent and also impede the subsequent nucleophilic attack by ammonia. Side reactions, such as the formation of N-acylurea byproducts with DCC, can become competitive.[9]
-
Solutions & Troubleshooting Steps:
-
Convert to Acid Chloride: A more reactive acylating agent is needed. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride will then readily react with ammonia to form the amide, often in near-quantitative yield.[] This is generally the most robust method for highly hindered systems.
-
Optimize Coupling Agent and Conditions: If you must use a coupling agent, choose one known to be effective for hindered couplings, such as COMU or HATU. Ensure anhydrous conditions, as water will hydrolyze the active intermediate. Run the reaction at low temperatures (e.g., 0 °C to RT) to minimize side reactions.
-
Order of Addition: Add the coupling agent to a solution of the carboxylic acid and allow the active ester to form for a short period (5-10 minutes) before introducing ammonia. This can sometimes improve yields.
-
General FAQs for Yield Improvement
Answer: The product is a relatively polar, basic compound.
-
Extraction: After the reaction, perform a standard aqueous workup. The basic product will be in the organic layer. Washing with brine can help break up emulsions. Ensure the aqueous layer is at a high pH (>10) during extraction to keep the piperidine deprotonated and soluble in the organic solvent.[11]
-
Chromatography: If chromatography is needed, use a moderately polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small amount of a basic modifier (e.g., 1-2% triethylamine) is recommended. The basic modifier prevents the product from tailing on the acidic silica gel.
-
Crystallization/Salt Formation: For high purity, the product can often be crystallized from a suitable solvent system. Alternatively, it can be converted to a hydrochloride or other salt by treatment with the corresponding acid, which often yields a highly crystalline solid that is easy to purify by recrystallization.[12]
Answer: Extremely critical, especially for reactions involving coupling agents, acid chlorides, or organometallic reagents. Water can hydrolyze reactive intermediates, consume reagents, and lead to significant yield loss. Always use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon) for moisture-sensitive steps.[13]
Key Experimental Protocols
Protocol 1: High-Yield Amidation via Acid Chloride
This protocol describes the conversion of (2S)-2-methylpiperidine-2-carboxylic acid to the target amide.
-
Acid Chloride Formation: In an oven-dried, two-necked round-bottomed flask under a nitrogen atmosphere, suspend (2S)-2-methylpiperidine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M). Add a catalytic drop of N,N-dimethylformamide (DMF). Cool the slurry to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq.) dropwise via syringe. Allow the mixture to warm slowly to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure (use a base trap for the off-gas). This should yield the crude acid chloride hydrochloride salt as a solid or oil.
-
Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a saturated solution of ammonia in DCM or use a solution of 7N ammonia in methanol. Add the ammonia solution (5-10 eq.) slowly to the stirred acid chloride solution. A white precipitate will form.
-
Workup: Allow the reaction to stir for 1 hour at 0 °C. Quench by adding water. Basify the mixture to pH >10 with 2M NaOH. Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2S)-2-methylpiperidine-2-carboxamide. Purify as needed.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][14]
-
Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.[Link][2]
-
Le, C. et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link][4]
-
ResearchGate. (2025). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link][5]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. [Link]
-
Rueping, M. et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Journal of the American Chemical Society. [Link][3]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
OpenOChem Learn. Ritter Reaction. [Link]
-
ResearchGate. (2014). The application of the Ritter reaction in the synthesis of amides 3. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Nikpassand, M. et al. (2010). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences. [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. [Link][6]
-
Google Patents. (1949). US2464094A - Process for the amidation of esters. [8]
-
Organic Syntheses. DITHIENO[3,2-b:2',3'-d]THIOPHENE. [Link][13]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link][7]
-
Al-Hadedi, A. A. M. et al. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton Institutional Repository. [Link][11]
-
Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. [12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 9. Video: Preparation of Amides [jove.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Preventing racemization of (2S)-2-methylpiperidine-2-carboxamide during coupling
This is a specialized technical guide designed for the "Senior Application Scientist" persona. It addresses the specific steric and stereochemical challenges of working with (2S)-2-methylpiperidine-2-carboxamide (and its derivatives).
Topic: Troubleshooting Stereochemical Integrity of (2S)-2-methylpiperidine-2-carboxamide
Executive Summary: The "Steric Trap" in Chiral Coupling
User Issue: You are observing racemization (loss of enantiomeric excess) or low yields when coupling (2S)-2-methylpiperidine-2-carboxamide .
The Scientific Reality:
If you are coupling an amino acid to the secondary amine of (2S)-2-methylpiperidine-2-carboxamide, the piperidine ring itself is likely NOT racemizing. The C2 center is quaternary (tetrasubstituted) and lacks the
The Real Culprit: The massive steric hindrance of the
This guide provides the protocols to overcome this kinetic barrier and preserve the stereochemistry of your entire peptide sequence.
Part 1: Diagnostic & Mechanistic Insight
Before optimizing, we must confirm the direction of your coupling.
Scenario A: The "Hindered Nucleophile" (Most Likely)
-
Reaction: Coupling an activated Carboxylic Acid (AA-COOH) TO the amine of (2S)-2-methylpiperidine-2-carboxamide.
-
The Problem: The nucleophilic attack of the secondary amine is sterically blocked by the C2-methyl group.
-
The Consequence: The activated AA-COOH sits in solution too long. It cyclizes to form an oxazolone (azlactone), which rapidly racemizes the incoming amino acid. You detect "racemization" in the final product, but it is the partner residue, not the piperidine, that has scrambled.
Scenario B: The "Hindered Electrophile"
-
Reaction: Activating (2S)-2-methylpiperidine-2-carboxylic acid to couple TO another amine.
-
The Problem: Activation is difficult; standard reagents (EDC/NHS) may fail.
-
The Consequence: Low yield.[1] Racemization is rare here (no
-proton), but harsh forcing conditions (high T, strong base) can lead to degradation.
Part 2: Visualization of the Failure Mode
The following diagram illustrates why standard coupling leads to "perceived" racemization in Scenario A.
Caption: The "Kinetic Trap": Steric hindrance slows the desired coupling (green), allowing the activated partner to divert into the oxazolone racemization pathway (red).
Part 3: Optimized Protocols
Protocol 1: Coupling TO the Hindered Amine (Scenario A)
Objective: Accelerate nucleophilic attack to outcompete oxazolone formation.
The "Gold Standard" Reagent System: COMU / Oxyma Pure or HATU / HOAt . Why: These reagents generate highly reactive active esters that are less prone to oxazolone formation than carbodiimides, and the additives (Oxyma/HOAt) act as "shuttles" to speed up the transfer.
| Component | Reagent | Equivalents | Role |
| Carboxylic Acid | Fmoc-AA-OH | 1.0 eq | The incoming chiral acid. |
| Coupling Agent | COMU (or HATU) | 1.0 eq | Generates highly reactive species. |
| Additive | Oxyma Pure | 1.0 eq | Suppresses racemization; accelerates rate. |
| Base | TMP (2,4,6-Collidine) | 2.0 eq | CRITICAL: Weaker base than DIEA; prevents base-catalyzed racemization. |
| Solvent | DMF or NMP | - | NMP is superior for hindered couplings.[2] |
Step-by-Step Workflow:
-
Pre-activation: Dissolve Fmoc-AA-OH, COMU, and Oxyma Pure in NMP.
-
Base Addition: Add TMP (Collidine) immediately before adding to the amine. Do not let the activated acid sit with base for >2 minutes.
-
Reaction: Add mixture to the (2S)-2-methylpiperidine-2-carboxamide solution.
-
Conditions: React at Room Temperature for 2–4 hours.
-
Warning: Do NOT heat >40°C. Heat accelerates oxazolone formation faster than it accelerates coupling for this specific system.
-
-
Double Coupling: If yield is low, filter and repeat with fresh reagents rather than extending time.
Protocol 2: Activating the Hindered Carboxylate (Scenario B)
Objective: Activate the sterically crowded (2S)-2-methylpiperidine-2-carboxylic acid.
The Solution: Acid Fluorides (TFFH) .[3] Why: Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than the bulky OBt/OAt active esters generated by HATU/BOP.
| Component | Reagent | Equivalents | Role |
| Acid | (2S)-2-Me-Pip-COOH | 1.0 eq | The hindered acid. |
| Reagent | TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) | 1.1 eq | Converts acid to Acid Fluoride in situ. |
| Base | DIEA (Diisopropylethylamine) | 2.5 eq | Standard base. |
| Solvent | DCM or DCM/DMF (1:1) | - | DCM favors acid fluoride formation. |
Step-by-Step Workflow:
-
Activation: Dissolve (2S)-2-Me-Pip-COOH and TFFH in dry DCM.
-
Base: Add DIEA. Stir for 30 minutes under Nitrogen. (Formation of the acid fluoride).[2][3]
-
Coupling: Add the amine partner (Nucleophile).
-
Time: Allow to react for 2–12 hours. Acid fluorides are stable enough to survive longer reaction times without degradation.
Part 4: Troubleshooting & FAQs
Q1: I am using HATU and still seeing 15% D-isomer of my incoming amino acid. Why? A: You are likely using DIEA (Diisopropylethylamine) as your base. With hindered nucleophiles, the activated ester sits unreacted for too long. DIEA is basic enough to promote proton abstraction from the oxazolone intermediate of your incoming acid.
-
Fix: Switch to 2,4,6-Collidine (TMP) . It is non-nucleophilic and less basic (pKa ~7.4 vs 10.5 for DIEA), significantly reducing the rate of racemization.
Q2: Can I use microwave heating to force the reaction? A: Proceed with extreme caution. While microwaves accelerate coupling, they exponentially increase the rate of oxazolone formation in the partner amino acid.
-
Guideline: If you must use heat, limit it to 50°C and use Oxyma Pure as the additive, as it is more thermally stable than HOBt/HOAt.
Q3: Is the quaternary center of the piperidine ring actually inverting? A: Chemically, this is nearly impossible under standard peptide coupling conditions. The energy required to invert a quaternary carbon (breaking a C-C or C-N bond) is far higher than amide bond formation. If you see "racemization" of the piperidine residue itself, verify the enantiomeric purity of your starting material (it may be a partial racemate from synthesis) or check for epimerization during hydrolysis if you derived the acid from a nitrile/amide using strong acid/base reflux.
Q4: What if I am trying to dehydrate the carboxamide to a nitrile?
A: This is not a coupling reaction, but a dehydration. Use Burgess Reagent or TFAA/Pyridine . These conditions are mild and generally preserve stereochemistry at the
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Establishes COMU/Oxyma as superior for preventing racemiz
-
Carpino, L. A., et al. (2002). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society, 124(50).
- Discusses the use of acid fluorides (TFFH)
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Provides comparative data on racemization rates of H
-
BenchChem Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Protocols for TFFH and hindered amine coupling.
Sources
Purification strategies for removing impurities from (2S)-2-methylpiperidine-2-carboxamide
This technical guide details the purification strategies for (2S)-2-methylpiperidine-2-carboxamide , a sterically hindered, quaternary chiral amine intermediate often used in the synthesis of conformationaly restricted peptides and specific kinase inhibitors.
The presence of the quaternary center at the C2 position introduces unique challenges compared to simple pipecolic acid derivatives, specifically regarding hydrolysis rates (steric hindrance) and enantiomeric stability .
User Guide Overview
-
Target Molecule: (2S)-2-methylpiperidine-2-carboxamide[1]
-
CAS Registry: (Generic for enantiomer: 1227916-64-6 / Racemate: varies)
-
Key Impurities: (2R)-enantiomer, 2-methylpiperidine-2-carbonitrile (precursor), 2-methylpiperidine-2-carboxylic acid (hydrolysis byproduct), inorganic salts.
Module 1: Chemical Impurity Removal (The Workup)
The Problem: Separation of Nitrile and Acid Byproducts
Synthesis typically involves the hydrolysis of 2-methylpiperidine-2-carbonitrile . Due to steric bulk at the C2 position, this hydrolysis can be sluggish, leading to residual nitrile. Conversely, harsh conditions may over-hydrolyze the amide to the carboxylic acid .
Strategy: pH-Switch Extraction
The amphoteric nature of the impurities allows for a robust separation based on pKa differences.
-
The Amide (Product): Basic amine (
), neutral amide. -
The Nitrile (Impurity): Basic amine, neutral nitrile.
-
The Acid (Impurity): Amphoteric (zwitterionic).
Protocol 1: Acid/Base Differential Extraction
Objective: Remove neutral organics (if amine is protected) or separate Acid/Amide/Nitrile. Assuming free amine form:
-
Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (pH < 2).
-
Why: Protonates the piperidine nitrogen of the Amide, Nitrile, and Acid. All become water-soluble salts.
-
-
Wash 1 (Organic Wash): Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Removal: Removes non-basic impurities (e.g., unreacted neutral starting materials if any).
-
-
pH Adjustment 1 (Target pH 5-6): Carefully adjust aqueous layer to pH 5.5 using 50% NaOH.
-
Why: The Carboxylic Acid impurity (Isoelectric point
6) will exist largely as a zwitterion and may precipitate or remain in the aqueous phase during the next extraction, while the Amide remains protonated/soluble.
-
-
pH Adjustment 2 (Basification): Adjust pH to >12 using NaOH.
-
Why: De-protonates the piperidine nitrogen. The Amide and Nitrile become free bases. The Acid exists as the carboxylate salt (highly water-soluble).
-
-
Extraction: Extract the free bases (Amide + Nitrile) into DCM (3x).
-
Result: The Acid impurity remains in the aqueous waste layer (as the carboxylate).
-
-
Polishing: Dry organic layer (
) and concentrate.[2]
Critical Note: If the Nitrile is the major impurity, it tracks with the Amide in this protocol. Separation requires Flash Chromatography (Amide is much more polar than Nitrile) or Recrystallization (see Module 2).
Module 2: Enantiomeric Purity (Resolution & Upgrade)
The Problem: The (2R)-Enantiomer
Asymmetric Strecker synthesis often yields ee% in the range of 80-90%. Pharmaceutical applications typically require >99.5% ee.
Strategy: Diastereomeric Salt Crystallization
The quaternary ammonium salt formation is sensitive to steric hindrance. L-Tartaric acid or Dibenzoyl-L-tartaric acid (L-DBTA) are the gold standards for resolving piperidine derivatives.
Protocol 2: Tartrate Salt Recrystallization
Reagents:
-
Crude (2S)-2-methylpiperidine-2-carboxamide (Free base).
-
L-(+)-Tartaric Acid (0.5 - 1.0 eq).
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1) .
Steps:
-
Salt Formation: Dissolve crude amine (10 g) in Ethanol (50 mL) at 60°C. Add L-Tartaric acid (1 eq) dissolved in warm Ethanol.
-
Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.
-
Troubleshooting: If oiling occurs, reheat and add a seed crystal of the pure (S)-salt.
-
-
Harvest: Filter the white precipitate.
-
Free Basing: Suspend the salt in water, basify with NaOH, and extract with DCM to recover the chirally pure free base.
Module 3: Chromatographic Polishing (HPLC)
The Problem: Trace Isomers & High-Purity Requirements
For "High-Value" intermediates used in ADCs or clinical candidates, crystallization may not suffice.
Strategy: Chiral HPLC
Due to the lack of strong UV chromophores (only the amide carbonyl), detection requires low UV (205-210 nm) or Refractive Index (RI) / ELSD.
Recommended Method (Self-Validating)
| Parameter | Condition | Reason |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) | Immobilized phases allow for broader solvent compatibility (e.g., DCM/THF) which dissolves polar amides well. |
| Mobile Phase | Hexane : Ethanol : DEA (80 : 20 : 0.1) | DEA (Diethylamine) is critical to suppress peak tailing of the basic piperidine amine. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[8] |
| Detection | UV 210 nm | The amide bond absorbs here. Avoid solvents with high UV cutoff (e.g., Acetone). |
| Temperature | 25°C | Lower temperature often improves chiral resolution ( |
Visualizing the Workflow
The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.
Caption: Step-by-step purification logic separating chemical impurities (Acid/Base extraction) from stereochemical impurities (Crystallization).
Troubleshooting & FAQs
Q1: My product is oiling out during the Tartrate crystallization. What should I do?
A: This is common with piperidine derivatives.
-
Solvent Switch: Switch from pure Ethanol to Isopropanol (IPA) or an IPA/Methanol (10:1) mixture. IPA reduces solubility and promotes crystal lattice formation.
-
Seeding: You must seed the solution with a pure crystal if available.
-
Trituration: If it oils, decant the solvent and triturate the oil vigorously with Diethyl Ether or MTBE to induce solidification before recrystallizing.
Q2: I see a persistent impurity at RRT 0.9 in HPLC. What is it?
A: This is likely the 2-methylpiperidine-2-carbonitrile (starting material).
-
Diagnosis: It is less polar than the amide. Check TLC (DCM/MeOH 9:1). The nitrile moves higher (
) than the amide ( ). -
Fix: The Acid/Base extraction (Module 1) should have removed this. If not, perform a Silica Plug filtration washing first with 100% DCM (elutes nitrile), then 10% MeOH/DCM (elutes amide).
Q3: Can I use D-Tartaric acid instead?
A: Yes. If you use D-Tartaric acid , the (R)-enantiomer will likely crystallize (assuming the same behavior as the L-salt). This is useful if you want to remove the (R)-isomer as a solid and keep your desired (S)-isomer in the mother liquor, although "capturing" the desired isomer as a solid is generally preferred for purity.
Q4: The melting point of my HCl salt is lower than reported (e.g., <250°C).
A: This indicates inorganic salt contamination (NaCl/KCl from neutralization) or hygroscopicity .
-
Fix: Recrystallize the HCl salt from Ethanol/EtOAc . Dissolve in minimum hot Ethanol, then add EtOAc until cloudy. Cool to 0°C.[2][7] This excludes inorganic salts.[9]
References
-
Pipecolic Acid Derivative Synthesis
-
Chiral Resolution of Piperidines
-
Analytical Methods (Chiral HPLC)
-
Chiral HPLC separation of piperazine and piperidine derivatives.[8] (BenchChem Application Notes).
-
Source:
-
-
Cobimetinib Intermediate Context (Structural Analogs)
- Preparation method for cobimetinib and intermedi
-
Source:
Sources
- 1. AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 9. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Frequently Asked Questions (FAQs): Troubleshooting Low Amide Coupling Efficiency
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable amide bond formation is crucial to your research. This guide is designed to provide in-depth troubleshooting for one of the more challenging coupling reactions: the acylation of 2,2-disubstituted piperidines. The significant steric hindrance posed by these amines often leads to low conversion and requires carefully optimized strategies.
Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing with a 2,2-disubstituted piperidine. What is the primary reason for this?
The primary reason for low coupling efficiency is the severe steric hindrance presented by the 2,2-disubstituted piperidine.[1][2][3] The two substituents on the same carbon atom adjacent to the nitrogen nucleophile create a congested environment. This physically obstructs the approach of the activated carboxylic acid, slowing down the rate of nucleophilic attack to a point where side reactions or decomposition of activated intermediates can become dominant pathways.[1] Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (Hydroxybenzotriazole), often do not generate an activated species reactive enough to overcome this significant steric barrier.[4]
Q2: Which class of coupling reagents is generally more effective for sterically hindered amines like 2,2-disubstituted piperidines?
For sterically demanding couplings, phosphonium and aminium/uronium-based reagents are significantly more effective than carbodiimides.[5][6] These reagents generate highly reactive activated esters (e.g., OAt or Oxyma esters) that can react more effectively with hindered amines.[7]
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are popular choices.[8][9] HATU is often considered superior for difficult couplings because it forms OAt esters, which are more reactive than the OBt esters generated by HBTU, partly due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent options. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the amine, a side reaction that can occur with aminium/uronium reagents, especially if the coupling reaction is slow.[5] This side reaction can terminate the desired reaction pathway.[10][11]
Table 1: Comparison of Common Coupling Reagent Classes for Hindered Couplings
| Reagent Class | Examples | Activated Intermediate | Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | EDC, DCC | O-acylisourea | Low-Moderate | Cost-effective, simple byproducts (for DIC).[8] | Often insufficient for hindered substrates, risk of racemization, DCU byproduct from DCC is poorly soluble.[8][12] |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | OAt/OBt/Oxyma Esters | High-Very High | Fast reaction rates, highly efficient.[8] HATU is often superior for hindered couplings. | Can cause guanidinylation of the amine. Solutions can have limited stability. |
| Phosphonium | PyBOP, PyAOP | OBt/OAt Esters | High-Very High | High efficiency, no guanidinylation side reaction.[5] | Generally more expensive. Solutions in DMF have moderate stability. |
Troubleshooting Guide: A Stepwise Approach to Success
If you are experiencing low yields, follow this systematic guide to diagnose and resolve the issue.
Problem: Initial coupling attempts with a potent reagent like HATU still result in low conversion.
Q3: My reaction has stalled. Can I simply increase the temperature?
Increasing the temperature can be effective but must be done cautiously.
-
Rationale: For sterically hindered couplings, the activation energy for the desired nucleophilic attack is high. Modest heating (e.g., to 40-60 °C) can provide the necessary energy to overcome this barrier and increase the reaction rate.
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for driving difficult couplings to completion, often dramatically reducing reaction times from hours to minutes.[13][14][15][16] The rapid, uniform heating can promote successful coupling where conventional heating fails.
-
Caution: Higher temperatures can also accelerate side reactions, such as epimerization of chiral centers or decomposition of the coupling reagent and activated intermediate. Monitor the reaction closely by LC-MS if you choose to heat it.
Q4: The reaction is clean but incomplete. Should I add more coupling reagent?
Adding excess reagents can be a valid strategy, but the choice of reagent and base is critical.
-
Stoichiometry: For difficult couplings, using a slight excess (1.2 - 1.5 equivalents) of the carboxylic acid and coupling reagent relative to the piperidine can help drive the reaction to completion.
-
Base Selection: The choice of base is crucial. Highly hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) are standard. However, if side reactions are observed, switching to a weaker or more sterically hindered base like 2,4,6-collidine may be beneficial.[8]
-
Reagent-Specific Concerns:
Q5: I've tried HATU and high temperatures, but the yield is still poor. What is a fundamentally different strategy I can try?
When standard high-reactivity coupling reagents fail, the next logical step is to form a more reactive acylating agent in a separate step. The two most common options are acyl fluorides and acyl chlorides.
-
Acyl Fluorides: This is often the superior choice for highly sensitive or complex substrates.[4][17]
-
Why it works: The small size of the fluorine atom minimizes steric clash during the nucleophilic attack, making it an ideal activating group for hindered couplings.[17] Acyl fluorides are generally more stable than acyl chlorides and can often be formed in situ under mild conditions.[8][17]
-
How to do it: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to convert the carboxylic acid to the acyl fluoride, which then reacts with the piperidine.[4][17]
-
-
Acyl Chlorides: A classic but powerful method.
-
Why it works: Acyl chlorides are highly electrophilic and can react with even poorly nucleophilic or sterically hindered amines.[]
-
How to do it: The carboxylic acid is first activated with a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then carefully added to a solution of the piperidine, usually in the presence of a non-nucleophilic base or an acid scavenger to neutralize the HCl byproduct.[][19]
-
Caution: The conditions for forming acyl chlorides can be harsh and may not be suitable for molecules with sensitive functional groups.[5]
-
Experimental Protocols
Protocol 1: High-Activity Coupling using HATU
This protocol is a robust starting point for a challenging coupling reaction.
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.1-0.2 M).
-
Base Addition: Add 2,4,6-collidine (3.0 eq). Stir the mixture for 2-5 minutes at room temperature for pre-activation.
-
Amine Addition: Add a solution of the 2,2-disubstituted piperidine (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. If no significant conversion is observed after 2-4 hours, gradually warm the reaction to 50 °C. Maintain for 12-24 hours.
-
Workup: Upon completion, dilute the reaction with ethyl acetate, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: Acyl Fluoride Formation and Coupling
This protocol is recommended when even potent coupling reagents fail.[7]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M). Add BTFFH (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir at room temperature for 1 hour. Monitor the formation of the acyl fluoride by LC-MS or ¹⁹F NMR if possible.
-
Coupling: In a separate flask, dissolve the 2,2-disubstituted piperidine (1.0 eq) in anhydrous DCM. Add this solution to the freshly prepared acyl fluoride mixture.
-
Reaction: Stir at room temperature for 30 minutes. If the reaction is sluggish, heat to reflux (approx. 40 °C in DCM) or consider switching to a higher boiling point solvent like 1,2-dichloroethane (DCE) and heating to 80 °C. Monitor by LC-MS until the piperidine is consumed.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Available at: [Link]
-
Solid-Supported Scavengers. Supra sciences. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 181-184.
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals. Available at: [Link]
-
Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11486-11493. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. (2023). Medium. Available at: [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2009). PMC. Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Covalent Scavengers for Primary and Secondary Amines. Comb. Chem. High Throughput Screen. Available at: [Link]
-
amide coupling help. (2022). Reddit. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. (2008). Ben-Gurion University Research Portal. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]
-
Scavengers for Electrophiles Scavengers for Nucleophiles. Stepbio. Available at: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2020). PMC. Available at: [Link]
-
Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. (2013). Western Kentucky University. Available at: [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (2017). Indian Chemical Society. Available at: [Link]
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2003). Synthetic Communications. Available at: [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2016). Molecules. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2018). MDPI. Available at: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Sterically Hindered Amines - Enamine [enamine.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 17. blogs.rsc.org [blogs.rsc.org]
- 19. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Solvent Selection for (2S)-2-Methylpiperidine-2-carboxamide
Introduction: The Physicochemical Challenge
Subject: (2S)-2-methylpiperidine-2-carboxamide CAS Registry Number: (Analogous to 476187-32-3 for methyl ester, specific amide often intermediate) Molecular Profile: Chiral, polar amide functionality, secondary amine, lipophilic hydrocarbon ring.[1]
As Senior Application Scientists, we understand that recrystallizing (2S)-2-methylpiperidine-2-carboxamide presents a unique "Goldilocks" challenge. The molecule possesses a polar amide group (H-bond donor/acceptor) and a secondary amine , making it highly soluble in alcohols and water. However, the 2-methyl piperidine ring adds significant lipophilicity.[1]
The most common failure mode in purifying this compound is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, due to its low melting point and strong intermolecular hydrogen bonding. This guide moves beyond basic recipes to a logic-based solvent selection framework.
Part 1: Solvent Selection Strategy (The "Why")
Q: What is the primary solvent system recommended for this specific amide?
A: We recommend a Binary Solvent System utilizing a polar protic solvent and a non-polar antisolvent.
-
Primary Solvent (Dissolver): Ethyl Acetate (EtOAc) or Isopropanol (IPA) .
-
Why: EtOAc often provides the best balance. It solubilizes the lipophilic ring but is polar enough to interact with the amide. IPA is excellent for "forcing" solubility if the compound is too insoluble in EtOAc, but it carries a higher risk of holding impurities in solution.
-
-
Antisolvent (Precipitator): n-Heptane or Methyl tert-butyl ether (MTBE) .
-
Why: Heptane is miscible with EtOAc/IPA but has zero affinity for the polar amide group, driving precipitation. MTBE is a milder antisolvent, useful if Heptane causes immediate oiling.
-
Q: Why does this compound tend to form an oil instead of crystals?
A: This is a thermodynamic issue. The energy gap between the amorphous oil phase and the crystalline lattice is narrow.
-
Conformational Flexibility: The piperidine ring and the exocyclic amide bond can rotate, making it hard for molecules to "lock" into a lattice.
-
Impurity Interference: Even minor enantiomeric impurities (the (2R)-isomer) can disrupt the lattice packing of the (2S)-isomer, lowering the melting point below the process temperature.
Part 2: Experimental Protocol (The "How")
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
Objective: Maximize Enantiomeric Excess (ee%) and Chemical Purity.
-
Dissolution:
-
Place crude solid in a flask with a magnetic stir bar.
-
Add Ethyl Acetate (3-5 mL per gram of solid).
-
Heat to reflux (approx. 77°C) .
-
Checkpoint: If solid remains, add Isopropanol dropwise until clear. Do not exceed 10% v/v IPA.
-
-
Filtration (Hot):
-
Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.
-
-
Nucleation (The Critical Step):
-
Cool the filtrate slowly to 45-50°C .
-
SEEDING: Add a tiny crystal of pure (2S)-2-methylpiperidine-2-carboxamide. If no seed is available, scratch the glass wall with a glass rod.
-
Observation: Wait for a visible "cloud" of crystals to form. Do not add antisolvent yet. [1]
-
-
Growth & Antisolvent Addition:
-
Once turbidity is confirmed, add n-Heptane dropwise.[1]
-
Rate: 1 mL/minute.
-
Target Ratio: 1:1 to 1:2 (Solvent:Antisolvent).
-
-
Harvest:
-
Cool to 0-5°C over 2 hours.
-
Filter and wash with cold 1:3 EtOAc:Heptane.
-
Visualization: Solvent Decision Logic
Caption: Logic flow for solvent selection, addressing solubility and oiling-out risks during recrystallization.
Part 3: Troubleshooting Guide (FAQs)
Q: My product is "oiling out" as a sticky gum at the bottom. How do I fix this?
Diagnosis: The solution is likely too concentrated, or the antisolvent was added too quickly (kinetic crashing). Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add 10-20% more of the polar solvent (EtOAc or IPA).
-
Let it cool much slower (e.g., wrap the flask in foil/towel).
-
Vigorous Stirring: High shear can sometimes break oil droplets and induce crystallization.
Q: I am purifying a resolution mixture (Tartrate salt). Does the solvent change?
A: Yes, absolutely. If you are recrystallizing the (L)-Tartrate salt of the amide (a common resolution method for this class):
-
Switch Solvents: Use Methanol (MeOH) or 95% Ethanol .
-
Why: Salts are insoluble in EtOAc/Heptane.
-
Protocol: Dissolve in hot MeOH. If yield is low, add Acetone as the antisolvent. Do not use water unless necessary, as it solubilizes the salt too well.
Q: The melting point is sharp, but the Enantiomeric Excess (ee) is only 90%.
A: You have a "solid solution" of enantiomers.
-
Strategy: You need a Recrystallization from Melt or a Thermodynamic Swish .
-
Swish Protocol: Suspend the solid in a minimal amount of solvent (e.g., IPA) where it is partially soluble. Stir at 50°C for 4 hours, then cool. This allows the crystal lattice to "anneal," ejecting the incorrect enantiomer into the mother liquor.
Part 4: Quantitative Data & Specifications
| Parameter | Recommended Specification | Notes |
| Solvent Ratio | 1:1 to 1:3 (Solvent:Antisolvent) | Higher antisolvent increases yield but risks purity.[1] |
| Cooling Rate | 10°C per hour | Critical to prevent oiling. |
| Seeding Temp | 45°C - 50°C | Within the Metastable Zone Width (MSZW). |
| Target Yield | 75% - 85% | First crop.[1] |
| Target Purity | >99.5% (HPLC), >99% ee | Chiral HPLC required for verification. |
Part 5: Advanced Process Visualization
Caption: Step-by-step unit operation flow for the purification of (2S)-2-methylpiperidine-2-carboxamide.[1]
References
-
Solubility & Properties of Piperidine Derivatives
-
Recrystallization Methodologies for Amides
-
Chiral Resolution of Piperidine Carboxamides
-
Google Patents. "Method for producing optically active 2-methylpiperazine (and related piperidine derivatives)." JP2001131157A. Link
-
-
Synthesis of Local Anesthetics (Mepivacaine/Ropivacaine Intermediates)
-
General Solubility Data for 2-Methylpiperidine
-
Cheméo. "Chemical Properties of 2-Methylpiperidine." Link
-
Sources
- 1. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 5. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Hygroscopic (2S)-2-methylpiperidine-2-carboxamide Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the hygroscopic properties of (2S)-2-methylpiperidine-2-carboxamide and its various salt forms. The information presented herein is designed to offer practical, field-proven insights to anticipate and troubleshoot challenges encountered during research and development.
Introduction to Hygroscopicity and Its Impact
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][] For active pharmaceutical ingredients (APIs) like (2S)-2-methylpiperidine-2-carboxamide salts, this property is not merely a physical characteristic but a critical parameter that can profoundly influence the material's stability, processability, and bioavailability.[][3][4]
Moisture uptake can trigger a cascade of undesirable physical and chemical changes, including:
-
Physical Changes : Caking, deliquescence (dissolving in absorbed water), alterations in crystal structure, and changes in particle size.[3][5]
-
Chemical Degradation : Hydrolysis or other moisture-mediated reactions that can reduce the purity and potency of the API.[3][5]
-
Manufacturing Challenges : Poor powder flow, clumping, and inconsistencies in dosage form manufacturing.[4][6]
-
Compromised Efficacy : Altered dissolution profiles and reduced bioavailability of the final drug product.[]
Given these potential issues, a thorough understanding and proactive management of hygroscopicity are paramount from the earliest stages of drug development.
Frequently Asked Questions (FAQs)
Q1: What makes a salt form of (2S)-2-methylpiperidine-2-carboxamide potentially hygroscopic?
The hygroscopicity of a salt is influenced by the molecular structure of the parent compound and the nature of the counter-ion. For (2S)-2-methylpiperidine-2-carboxamide, the presence of polar functional groups like the amide and the secondary amine in the piperidine ring can contribute to its affinity for water. The choice of the salt counter-ion (e.g., hydrochloride, sulfate, mesylate) plays a significant role in the overall hygroscopic nature of the resulting salt form.[7][8]
Q2: How is hygroscopicity officially classified?
The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[9][10]
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Q3: What is the first step I should take when I suspect my (2S)-2-methylpiperidine-2-carboxamide salt is hygroscopic?
The initial step is to quantify the extent of moisture uptake. A preliminary assessment can be done by exposing a pre-weighed sample to a high-humidity environment and monitoring for weight gain.[] For more precise and detailed characterization, instrumental analysis is necessary.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides systematic approaches to diagnose and resolve them.
Issue 1: My powder has become clumpy and difficult to handle.
Cause: This is a classic sign of moisture absorption leading to caking.[3][5] The absorbed water can form liquid bridges between particles, which then solidify upon slight drying, causing agglomeration.
Troubleshooting Workflow:
A workflow for troubleshooting clumpy powder.
Recommended Actions:
-
Quantify Moisture Content : Use Karl Fischer titration for an accurate determination of water content.[11][12][13][14][15] Thermogravimetric Analysis (TGA) can also provide information on weight loss due to moisture.[3][5]
-
Control the Environment : Handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.[6]
-
Proper Storage : Store the salt in a tightly sealed container with a desiccant.[16][17] For larger quantities, consider using accordion-style bottles to minimize headspace as the material is used.[16]
-
Improve Flowability : If the material is inherently cohesive, consider formulation strategies such as co-processing with excipients that can mitigate moisture effects.[4]
Issue 2: I am observing inconsistent analytical results (e.g., potency, purity).
Cause: Moisture uptake can lead to several issues that affect analytical results. The most direct is a change in the sample's weight, leading to inaccurate measurements for assays. Additionally, absorbed water can cause chemical degradation through hydrolysis.[3][5]
Troubleshooting Workflow:
A decision tree for troubleshooting inconsistent analytical results.
Recommended Actions:
-
Stability Studies : Conduct stress testing under various humidity conditions as per ICH guidelines to understand the degradation pathways.[18][19]
-
Control Weighing Environment : Perform all weighing operations in a controlled environment to prevent moisture uptake during sample preparation.
-
Rapid Analysis : Minimize the time the sample is exposed to the atmosphere before analysis.
-
Solid-State Characterization : Use X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form of the material after exposure to humidity, as different polymorphs can have different properties.[20][21][22][23][24]
Issue 3: I need to choose the best salt form for development, and hygroscopicity is a concern.
Cause: Different salt forms of the same API can exhibit vastly different hygroscopic behaviors.[7][8] Selecting a salt with optimal physical properties early in development can save significant time and resources.[7]
Recommended Actions:
-
Comprehensive Salt Screening : Perform a thorough salt screening study with a diverse range of counter-ions.
-
Hygroscopicity Profiling : For promising salt candidates, perform Dynamic Vapor Sorption (DVS) analysis to generate moisture sorption-desorption isotherms.[25][26][27] This will provide a detailed understanding of how each salt behaves at different humidity levels.
-
Solid-State Stability : Couple DVS with XRPD to assess if any phase transitions or changes in crystallinity occur as a function of humidity.[3][5][20]
-
Developability Assessment : Consider the hygroscopicity data in conjunction with other critical properties like solubility, stability, and manufacturability to select the optimal salt form.[7]
Key Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This method is highly specific for water and is considered the gold standard for moisture content determination.[14][15]
Principle: The Karl Fischer reaction is a redox titration where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent.[12][15]
Methodology:
-
Instrument Setup : Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is sealed to prevent ingress of atmospheric moisture.[12][13]
-
Reagent Standardization : Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Preparation : In a controlled low-humidity environment, accurately weigh a suitable amount of the (2S)-2-methylpiperidine-2-carboxamide salt.
-
Titration : Quickly transfer the sample to the titration vessel. The titration will proceed automatically until the endpoint is reached.
-
Calculation : The instrument's software will calculate the water content, typically expressed as a percentage (w/w).
Protocol 2: Characterization of Hygroscopic Behavior using Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature.[25][26]
Methodology:
-
Sample Preparation : Place a small, accurately weighed amount of the salt (typically 5-20 mg) into the DVS sample pan.
-
Drying Step : Start the experiment with a drying step (e.g., at 0% RH) to establish a dry baseline weight.[9][10]
-
Sorption Isotherm : Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[27] At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level.
-
Desorption Isotherm : After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH.
-
Data Analysis : The resulting plot of mass change versus RH provides the sorption and desorption isotherms. This data reveals the extent of moisture uptake, the presence of hysteresis, and can indicate potential phase changes.[26]
Protocol 3: Assessing Solid-State Changes with X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phase of a material and detecting any changes that may occur due to factors like moisture.[20][23]
Methodology:
-
Initial Characterization : Obtain an XRPD pattern of the initial, dry material. This will serve as the reference "fingerprint" for that crystalline form.[23]
-
Humidity Stressing : Store samples of the salt at various controlled relative humidity levels for a defined period.
-
Post-Stress Analysis : After the storage period, re-analyze the samples by XRPD.
-
Comparison : Compare the XRPD patterns of the stressed samples to the initial reference pattern. Any significant changes in peak positions or the appearance of new peaks indicate a change in the solid form (e.g., hydration, polymorphism).[20][23]
References
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development.
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
- Hygroscopicity: Significance and symbolism. ScienceDirect.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
- How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Hygroscopicity Testing. BOC Sciences.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
- Hygroscopicity in Pharmaceuticals: Overview. Scribd.
- Karl Fischer Titration Tips: W
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.
- Karl Fischer titr
- Screening and Formulating Drugs as Salts to Improve API Performance. AZoM.com.
- Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia.
- Is there a practical and efficient way to protect hygroscopic compounds
- Improving API Solubility by Salt and Cocrystal Form
- The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
- X-ray Diffraction (XRD) and X-ray Structure Analysis. CURRENTA.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
- Determination of moisture content in freeze-dried materials by FT-NIR spectroscopy. Thermo Fisher Scientific.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- The Importance of Moisture Content Determination in Pharmaceuticals. Adam Equipment.
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- The advantages of solid form analysis with XRPD. Malvern Panalytical.
- X-ray Powder Diffraction (XRPD). Improved Pharma.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.
- How to Measure Moisture Content in Pharmaceuticals. Mettler Toledo.
- Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
- Clogging Problems in Fine Powder Feeding and How to Prevent Them. Powder Process.net.
- Drug Stability: ICH versus Acceler
- Powder Troubleshooting Tips. Binks.
- Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 9. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 14. Akamai Error [sigmaaldrich.com]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ibisscientific.com [ibisscientific.com]
- 18. database.ich.org [database.ich.org]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]
- 22. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]
- 23. improvedpharma.com [improvedpharma.com]
- 24. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 25. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 26. ardena.com [ardena.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing side reactions during the hydrolysis of 2-methylpiperidine-2-carbonitrile
An Application Scientist's Guide to Minimizing Side Reactions and Maximizing Amide Yield
Welcome to the technical support center for synthetic challenges in drug development. This guide is designed for researchers, chemists, and process development professionals who are working with the hydrolysis of α-substituted aminonitriles, specifically 2-methylpiperidine-2-carbonitrile. The unique structure of this compound—a sterically hindered tertiary α-aminonitrile—presents significant challenges that can lead to low yields and complex side reactions. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to help you navigate these complexities.
Section 1: Frequently Asked Questions & Core Challenges
This section addresses the fundamental issues encountered during the hydrolysis of 2-methylpiperidine-2-carbonitrile. Understanding these core principles is the first step toward effective troubleshooting and optimization.
Q1: Why is the hydrolysis of 2-methylpiperidine-2-carbonitrile so difficult compared to simpler nitriles?
A: The difficulty arises from a combination of two key structural features:
-
Steric Hindrance: The nitrile group is attached to a quaternary carbon atom, which is also the C2 position of the piperidine ring. This crowded environment physically blocks the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbon of the nitrile, slowing down the desired hydrolysis reaction.[1] Consequently, harsher reaction conditions (higher temperatures, stronger acids/bases) are often required, which in turn can promote side reactions.[2][3]
-
α-Aminonitrile Instability: This compound is an α-aminonitrile. This class of molecules is known to be susceptible to a retro-Strecker reaction, especially under acidic conditions.[4][5] The nitrogen atom of the piperidine ring can facilitate the elimination of the cyanide group, forming a stable cyclic iminium ion intermediate. This pathway, known as decyanation, is a major source of byproduct formation.[4]
Q2: What are the primary side reactions I should be monitoring for?
A: There are three main competing reaction pathways that you must consider. Success depends on selectively promoting Pathway 1 while suppressing Pathways 2 and 3.
-
Desired Hydrolysis to Amide: The intended reaction where the nitrile is partially hydrolyzed to the primary amide, 2-methylpiperidine-2-carboxamide.
-
Over-hydrolysis to Carboxylic Acid: The intermediate amide is further hydrolyzed to the corresponding carboxylic acid, 2-methylpiperidine-2-carboxylic acid. This is common under the harsh conditions typically used for nitrile hydrolysis.[6][7]
-
Decyanation (Retro-Strecker Reaction): The molecule eliminates a cyanide ion to form a 2-methyl-Δ¹-piperideinium cation. This highly reactive intermediate can be trapped by water or other nucleophiles, or it can lead to other decomposition products, significantly reducing the yield of the desired product.[4][5]
Caption: Key reaction pathways during hydrolysis.
Q3: How do acidic versus basic conditions influence the formation of these side products?
A: The choice between acidic and basic conditions fundamentally alters the reaction mechanism and the likely side products.
-
Acidic Hydrolysis (e.g., HCl, H₂SO₄):
-
Mechanism: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[6][8]
-
Primary Challenge: This method strongly promotes the decyanation side reaction. The acidic conditions stabilize the leaving group (HCN) and favor the formation of the cyclic iminium ion intermediate.[4][5] High temperatures required to overcome steric hindrance will further accelerate this undesired pathway. Over-hydrolysis to the carboxylic acid is also very likely.[9]
-
-
Basic Hydrolysis (e.g., NaOH, KOH):
-
Mechanism: The hydroxide ion (a strong nucleophile) directly attacks the nitrile carbon.[7][10]
-
Primary Challenge: The main issue here is typically over-hydrolysis . The intermediate amide is often more susceptible to basic hydrolysis than the starting nitrile, making it difficult to stop the reaction at the amide stage.[3] While decyanation is less pronounced than in acid, it can still occur, particularly at elevated temperatures. In the presence of oxygen, base-catalyzed oxidative decyanation to form imides can also be a concern.[11]
-
Section 2: Troubleshooting and Optimization Guide
This guide is structured in a problem-cause-solution format to directly address issues observed during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a high percentage of unreacted 2-methylpiperidine-2-carbonitrile, even after extended reaction times.
-
Primary Cause: The reaction conditions are too mild to overcome the significant steric hindrance at the quaternary center.
-
Solution Strategy: A systematic increase in reaction severity is needed, but this must be balanced against the risk of side reactions. The table below compares various hydrolysis methods, ranging from standard to more advanced protocols designed for hindered nitriles.
Table 1: Comparison of Hydrolysis Conditions
| Method | Typical Conditions | Pros | Cons & Common Side Reactions | Reference |
| Conc. HCl | Reflux, 12-24 h | Inexpensive, simple setup | High risk of decyanation and over-hydrolysis to the carboxylic acid. | [6][7] |
| Conc. H₂SO₄ | 80-100 °C, 4-12 h | Stronger acid can improve conversion. | Very high risk of decyanation and charring. Difficult to control. | [12] |
| Aqueous NaOH/KOH | Reflux, 12-24 h | Reduces risk of decyanation compared to acid. | High risk of over-hydrolysis to the carboxylate salt. | [10][13] |
| H₂O₂ / Base | NaOH or K₂CO₃, DMSO or EtOH, 50-70 °C | Selectively forms the amide; milder conditions. | Reaction can be slow; requires careful temperature control to avoid peroxide decomposition. | [2] |
| TFA / H₂SO₄ (cat.) | 50-90 °C, 1-8 h | Excellent for sterically hindered nitriles; often stops at the amide. | Requires use of corrosive trifluoroacetic acid; workup can be challenging. | [2][3] |
| Metal Catalysis | e.g., Ghaffar-Parkins Catalyst (Pt-based) | High selectivity for amides under neutral, mild conditions. | Catalyst may be expensive or require special handling. | [14] |
Issue 2: Excessive Formation of Carboxylic Acid (Over-hydrolysis)
-
Symptom: The desired amide is formed, but the major product is the carboxylic acid.
-
Primary Cause: The reaction conditions are hydrolyzing the intermediate amide faster than the starting nitrile is consumed. This is especially true in strong base at high temperatures.
-
Solution Strategy: Employ methods that favor the formation of the amide and are less prone to hydrolyzing it further.
-
Recommendation 1: The Radziszewski Reaction (H₂O₂/Base). This is often the best approach. The hydroperoxide anion is a more effective nucleophile towards the nitrile than hydroxide, and the resulting peroxyimidic acid intermediate rapidly converts to the amide. See Protocol B for a detailed procedure.
-
Recommendation 2: Reduce Reaction Temperature and Time. Monitor the reaction closely by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as a significant amount of amide has formed, before over-hydrolysis becomes dominant. Accept a lower conversion to achieve higher selectivity.
-
Recommendation 3: Use a Weaker Base. Switch from NaOH/KOH to a milder base like K₂CO₃. This slows down the hydrolysis of the amide relative to the nitrile.
Issue 3: Significant Decyanation Byproducts Detected
-
Symptom: NMR or Mass Spec data indicates the presence of compounds with a mass corresponding to 2-methylpiperidine or related structures lacking the nitrile/amide group.
-
Primary Cause: The reaction conditions, particularly strong acid and high heat, are promoting the retro-Strecker reaction.
-
Solution Strategy: Avoid conditions that favor the formation of the iminium ion intermediate.
Caption: A logical workflow for troubleshooting experiments.
-
Recommendation 1: Switch to Basic Conditions. This is the most effective way to suppress decyanation. The retro-Strecker pathway is significantly less favorable under basic or neutral conditions.
-
Recommendation 2: Use the TFA/H₂SO₄ Method. While acidic, this system operates under milder temperatures than refluxing concentrated HCl. The mechanism involves the formation of an N-acyliminium ion intermediate with TFA, which is then hydrolyzed. This pathway can outcompete the decyanation pathway.[2][3]
Section 3: Recommended Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the two most promising methods to achieve a selective hydrolysis to the amide.
Protocol A: Controlled Acidic Hydrolysis via TFA/H₂SO₄
This method is designed for sterically hindered nitriles and often stops cleanly at the amide stage.[2]
-
Materials:
-
2-methylpiperidine-2-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, oil bath
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 2-methylpiperidine-2-carbonitrile (1.0 eq) in trifluoroacetic acid (TFA) (approx. 5-10 mL per gram of nitrile).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise while stirring. Caution: This is a highly exothermic addition.
-
Remove the ice bath and heat the reaction mixture in an oil bath to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 1-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify by column chromatography or recrystallization as needed.
-
Protocol B: Selective Basic Hydrolysis using Hydrogen Peroxide
This method leverages the high nucleophilicity of the hydroperoxide anion to selectively convert the nitrile to the amide with minimal over-hydrolysis.
-
Materials:
-
2-methylpiperidine-2-carbonitrile
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (5M aq.)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, thermometer
-
-
Procedure:
-
Dissolve the 2-methylpiperidine-2-carbonitrile (1.0 eq) in DMSO or ethanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq).
-
Cool the mixture to room temperature if necessary, then add 30% hydrogen peroxide (3.0-5.0 eq) dropwise, ensuring the internal temperature does not exceed 50 °C. Caution: H₂O₂ addition can be exothermic.
-
Heat the mixture to 50-60 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip indicates none remains.
-
Extract the mixture with ethyl acetate (3x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide.
-
References
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]
-
Chen, Z., et al. (2018). A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. Organic & Biomolecular Chemistry, 16(42), 8481–8485. [Link]
-
Mishra, S. K., et al. (2020). Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides and hydrolysis to amides in batch and flow. Chemical Communications, 56(12), 1857-1860. [Link]
-
Ghaffar, T., & Parkins, A. W. (1995). A Platinum Containing Catalyst for the Hydrolysis of Nitriles. Tetrahedron Letters, 36(47), 8657–8660. [Link]
-
Lassalvy, F., et al. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 298–321. [Link]
-
Amide Bond Formation via Rearrangement of Nitrile Imines. (n.d.). National Center for Biotechnology Information. [Link]
-
Reddy, K. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]
-
Converting Nitriles to Amides. (2024). Chemistry Steps. [Link]
-
Fry, W. E., & Millar, R. L. (1972). Development of an assay method for cyanide, α-aminonitriles and α-hydroxynitriles for the study of the biological hydrolysis of these compounds. Analyst, 97(1157), 636-642. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
-
INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (n.d.). [Link]
-
Lactam. (2024). In Wikipedia. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. [Link]
-
Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Stability of (2S)-2-Methylpiperidine-2-Carboxamide
[1]
Case ID: STAB-2MP2C-AQ Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Aqueous Formulation, HPLC Method Development, Long-term Storage[1]
Executive Technical Summary
(2S)-2-methylpiperidine-2-carboxamide exhibits a stability profile superior to typical
-
Hydrolysis Resistance: The steric bulk of the C2-methyl group hinders the nucleophilic attack of water/hydroxide on the carbonyl carbon, significantly reducing hydrolysis rates compared to non-methylated analogs (e.g., pipecolic acid amide).
-
Stereochemical Integrity: Unlike standard amino acid amides, this compound lacks an acidic
-proton at the chiral center.[1] Consequently, racemization via enolization is mechanistically impossible under standard aqueous conditions, even at elevated pH.[1] -
Primary Degradation Pathway: The dominant degradation route is hydrolysis of the amide bond to form (2S)-2-methylpiperidine-2-carboxylic acid , primarily driven by extreme pH (<2 or >10) or high temperatures.[1]
Troubleshooting Guide: Common Stability Issues
Identify your observation below to find the root cause and solution.
Symptom 1: Gradual pH Drift in Solution
-
Diagnosis: Possible hydrolysis releasing ammonia (if primary amide) or amine, or absorption of atmospheric CO
. -
Root Cause: If the amide hydrolyzes, it generates the corresponding carboxylic acid (zwitterionic) and ammonia/amine.[2] However, significant hydrolysis is slow.[1] A more common cause in basic buffers is CO
uptake.[1] -
Action:
Symptom 2: "Ghost" Peak Eluting Before Main Peak in HPLC
-
Diagnosis: Likely the hydrolysis product: (2S)-2-methylpiperidine-2-carboxylic acid .[1]
-
Root Cause: Storage in acidic mobile phase (e.g., 0.1% TFA) for extended periods or sample preparation in highly acidic/basic diluents.[1]
-
Action:
Symptom 3: Precipitation in Basic Solution
Visualizing Degradation & Logic
The following diagrams illustrate the degradation logic and troubleshooting workflows.
Figure 1: Degradation Pathway & Stereochemical Lock
This diagram contrasts the hydrolysis pathway with the blocked racemization pathway.[1]
Caption: Hydrolysis to the carboxylic acid is the only viable pathway. Direct racemization is structurally impossible due to the quaternary
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing instability based on solution pH.[1]
Experimental Protocols (Self-Validating)
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to generate the degradation product for HPLC method validation.
Objective: Intentionally degrade 10-20% of the sample to identify the hydrolysis product.
-
Preparation: Prepare a 1 mg/mL solution of the amide in:
-
Incubation: Heat all vials at 60°C for 24 hours . (Note: Standard amides might degrade at 80°C, but the steric hindrance here requires harsh conditions).[1]
-
Neutralization:
-
Analysis: Inject immediately onto HPLC.
-
Validation Criteria:
Protocol B: Stability-Indicating HPLC Method
Standard C18 methods may fail to retain the polar hydrolysis product.[1] Use this optimized condition.
| Parameter | Condition | Rationale |
| Column | C18 AQ or Polar-Embedded (e.g., Waters Atlantis T3), 3.5 µm | Enhanced retention of polar amines/acids in high aqueous content.[1] |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | Low pH ensures the carboxylic acid product is protonated (neutral) or zwitterionic, improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 0-5% B (0-2 min), 5-30% B (2-10 min) | Slow gradient at start to separate the early-eluting hydrolysis product from the void volume.[1] |
| Detection | UV at 210 nm | Amides have weak absorbance; 210 nm captures the carbonyl transition.[1] |
Frequently Asked Questions (FAQs)
Q: Can I autoclave aqueous solutions of (2S)-2-methylpiperidine-2-carboxamide?
A: Generally, yes , if the pH is near neutral (pH 5-8).[1] The steric protection at the
Q: Why is my compound not racemizing even at pH 12?
A: Racemization of amino acids typically proceeds via the removal of the
Q: What is the optimal storage buffer? A: Phosphate-buffered saline (PBS) at pH 7.4 is ideal.[1] The compound is stable for weeks at 4°C in this buffer.[1] Avoid volatile buffers (like ammonium acetate) if lyophilizing later, as pH shifts during freezing can induce hydrolysis.
Q: I see a peak at RRT 0.9. Is this the hydrolysis product? A: Likely, yes. The hydrolysis product (carboxylic acid) is more polar than the amide and will elute earlier on Reverse Phase chromatography. Confirm by spiking the sample with authentic (2S)-2-methylpiperidine-2-carboxylic acid.[1]
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of amide hydrolysis and steric effects).
-
Testa, B. (1979).[1] Principles of Organic Stereochemistry. Marcel Dekker.[1] (Stereochemical stability of quaternary centers).
-
Herman, K. et al. (2019).[1] "Hydrolysis of Amides Using Aqueous Acid: Mechanism." Master Organic Chemistry. Link
-
National Institute of Standards and Technology (NIST). "2-Methylpiperidine Properties."[1] NIST WebBook.[1] Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General stability of amides vs esters).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Validation & Comparative
1H and 13C NMR Spectral Analysis of (2S)-2-Methylpiperidine-2-carboxamide
This guide details the spectral characterization of (2S)-2-methylpiperidine-2-carboxamide , a critical chiral intermediate often associated with the synthesis of local anesthetics (e.g., ropivacaine/mepivacaine analogues). It distinguishes the target compound from its non-methylated and racemic counterparts using high-resolution NMR techniques.
A Comparative Technical Guide for Structural Validation
Part 1: Executive Summary & Structural Logic
The structural integrity of (2S)-2-methylpiperidine-2-carboxamide hinges on the quaternary carbon at position 2 (C2) . Unlike standard pipecolic acid derivatives, this molecule possesses a gem-disubstitution (methyl and carboxamide) at the alpha position.
The Diagnostic "Fingerprint":
-
The "Silent" Alpha-Proton: The most distinct feature is the absence of a methine proton signal at the C2 position (typically ~3.0–3.5 ppm in piperidine-2-carboxamide).
-
The Methyl Singlet: The C2-methyl group appears as a sharp singlet (unsplit), whereas in 2-methylpiperidine, it appears as a doublet due to coupling with the C2-methine proton.
Part 2: 1H NMR Spectral Analysis
Solvent:
Table 1: 1H NMR Chemical Shift Assignments (Estimated & Derived)
Note: Values are derived from high-confidence analogues (e.g., methyl piperidine-2-carboxylate and 2-methylpiperidine) and corrected for amide electronic effects.
| Position | Type | Multiplicity | Diagnostic Notes | ||
| C2-CH | Methyl | 1.35 – 1.45 | Singlet (s) | - | CRITICAL: Unsplit signal confirms quaternary center. |
| Amide-NH | Amide | 6.50 – 7.20 | Broad s | - | Disappears in |
| Amide-NH | Amide | 5.50 – 6.00 | Broad s | - | Disappears in |
| C6-H | Methylene | 2.90 – 3.05 | Broad d | ~12 | Deshielded by adjacent Nitrogen. |
| C6-H | Methylene | 2.60 – 2.75 | td | ~12, 3 | Distinct axial coupling. |
| C3-H | Methylene | 2.10 – 2.25 | m | - | Diastereotopic due to C2 chiral center. |
| C3-H | Methylene | 1.50 – 1.65 | m | - | |
| C4/C5-H | Ring | 1.40 – 1.70 | m | - | Complex overlapping multiplet region. |
Mechanistic Insight: The "Singlet" Anomaly
In the precursor 2-methylpiperidine , the methyl group resonates at
Part 3: 13C NMR Spectral Analysis
Solvent:
Table 2: 13C NMR Chemical Shift Assignments
| Position | Carbon Type | DEPT-135 Phase | Structural Logic | |
| C=O | Carbonyl | 176.0 – 178.0 | Silent | Amide carbonyl; most deshielded signal. |
| C2 | Quaternary | 56.0 – 59.0 | Silent | CRITICAL: Disappears in DEPT-135/90. Confirms no attached protons. |
| C6 | Methylene | 46.0 – 47.0 | Negative (Inverted) | Alpha to Nitrogen; typical piperidine shift. |
| C3 | Methylene | 33.0 – 35.0 | Negative (Inverted) | Beta to Nitrogen; deshielded by C2 substituents. |
| C2-CH | Methyl | 22.0 – 26.0 | Positive (Upright) | Distinct methyl carbon. |
| C4/C5 | Methylene | 21.0 – 26.0 | Negative (Inverted) | Ring carbons. |
Part 4: Comparative Analysis & Alternatives
This section objectively compares the target against its most common structural "impostors" or alternatives.
Comparison 1: Target vs. Piperidine-2-carboxamide (Non-methylated)
-
Alternative: Piperidine-2-carboxamide (Structure: H at C2).
-
Differentiation:
-
1H NMR: The alternative shows a signal for H2 (dd, ~3.2 ppm). The target shows no signal in this region.
-
13C NMR: The alternative's C2 carbon (~60 ppm) is positive in DEPT-135 (CH). The target's C2 is silent (Quaternary).
-
Comparison 2: Target vs. Racemate (Enantiomeric Purity)
-
Alternative: (2RS)-2-methylpiperidine-2-carboxamide.
-
Differentiation: In achiral solvents (
), the spectra are identical. -
Protocol for Distinction: Use a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Mosher's Acid .
-
Observation: Upon adding CSA (2-5 equivalents), the methyl singlet of the racemate will split into two distinct singlets (one for 2S, one for 2R) due to the formation of transient diastereomeric solvates. The pure (2S) target will remain a single shifted peak.
-
Part 5: Experimental Protocols
Protocol A: NMR Sample Preparation & Analysis
-
Preparation: Dissolve 10-15 mg of the solid amide in 0.6 mL of
(containing 0.03% TMS).-
Note: If the compound is a salt (e.g., HCl), add 1 drop of
or use to solubilize.
-
-
Acquisition:
-
1H: 16 scans, 30° pulse angle, 2s relaxation delay.
-
13C: 512 scans minimum (quaternary carbons relax slowly; consider adding Cr(acac)
relaxant if C2 is weak). -
DEPT-135: Essential for confirming the quaternary nature of C2.
-
Protocol B: Resolution Workflow (Synthesis Context)
The (2S) enantiomer is typically accessed via resolution of the racemic intermediate using tartaric acid.
Figure 1: Workflow for isolating the (2S) enantiomer from a racemic precursor using tartaric acid resolution.
Part 6: Diagnostic Decision Tree
Use this logic flow to validate your sample identity.
Figure 2: NMR decision matrix for distinguishing the target from common analogues and racemates.
References
-
Royal Society of Chemistry. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst (Supp. Info). (Contains 1H/13C data for 2-methylpiperidine and analogues).[1]
-
National Institute of Standards and Technology (NIST).
-
PubChem.(S)-Methyl piperidine-2-carboxylate Spectral Data.
-
Google Patents.Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).
-
Sigma-Aldrich.Piperidine-2-carboxamide Product Data.
Sources
Technical Comparison: Quantifying Enantiomeric Excess of (2S)-2-Methylpiperidine-2-carboxamide
Executive Summary & Analytical Challenge
The determination of enantiomeric excess (ee) for (2S)-2-methylpiperidine-2-carboxamide presents a distinct "blind spot" in standard chromatography. This molecule possesses two antagonistic features for analysis:
-
Chiral Complexity: It is an
-disubstituted amino acid derivative with a steric bulk that complicates chiral recognition. -
Detection Silence: It lacks a strong UV chromophore (no aromatic rings/conjugated systems). The secondary amine and primary amide functionalities only absorb weakly at <210 nm, a region plagued by solvent cutoff noise.
This guide compares the two most scientifically robust pathways to solve this problem: Direct Chiral HPLC with Universal Detection (CAD/MS) versus Indirect Derivatization with Marfey’s Reagent (UV) .
Method A: Direct Chiral HPLC (The "Modern" Standard)
Best For: High-throughput environments equipped with CAD or MS. Core Principle: Utilization of immobilized polysaccharide Chiral Stationary Phases (CSPs) coupled with non-optical detection to bypass the chromophore limitation.
The Mechanism
The separation relies on the formation of transient diastereomeric complexes between the analyte and the carbamate selectors on the column.
-
Column Selection: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IG-3 . These immobilized phases allow the use of "non-standard" solvents if necessary, but more importantly, they offer distinct "pockets" that can accommodate the bulky
-methyl group of the piperidine ring. -
Detection: Since UV is non-viable for trace impurity quantification (0.1% enantiomer), Charged Aerosol Detection (CAD) is the gold standard here.[1] It detects all non-volatile analytes regardless of optical properties.
Validated Protocol (Self-Validating System)
System: UHPLC with Corona Veo (CAD) or Single Quad MS (ESI+). Column: Chiralpak IC-3, 150 x 4.6 mm, 3 µm.
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | High pH keeps the secondary amine uncharged (free base), improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution strength. |
| Isocratic Ratio | 60% A / 40% B | Optimized for retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 25°C | Lower temperature enhances chiral recognition (enthalpic control). |
| Sample Diluent | Mobile Phase | Prevents solvent shock and peak distortion. |
Step-by-Step Workflow:
-
System Passivation: Flush system with water/ACN (50:50) to remove any UV-absorbing additives from previous runs (critical for CAD background noise).
-
Equilibration: Run mobile phase for 30 mins until CAD baseline noise is <2 pA.
-
Blank Injection: Inject mobile phase to confirm no ghost peaks at the retention time of the enantiomers.
-
Suitability: Inject Racemic Standard. Requirement: Resolution (
) > 2.0. -
Analysis: Inject (2S)-sample. Calculate ee based on area normalization.
Method B: Indirect Derivatization (The "Accessible" Standard)
Best For: Labs limited to UV detection; low-throughput/R&D. Core Principle: Covalent attachment of a chiral chromophore (Marfey’s Reagent / FDAA ) to the secondary amine.[2] This converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.
The Mechanism
FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution (
-
Result: The reaction adds a dinitrophenyl (DNP) group.
-
Benefit 1: Introduces a strong UV chromophore (
nm). -
Benefit 2: Creates diastereomers (
and ) separable on inexpensive C18 columns.
Validated Protocol
Reagents: 1% FDAA in Acetone; 1M NaHCO
Step-by-Step Derivatization:
-
Mix: In a 1.5 mL amber vial, combine 50 µL Sample (10 mM in water) + 100 µL 1M NaHCO
+ 200 µL FDAA solution. -
Incubate: Heat at 40°C for 60 minutes . Note: Secondary amines react slower than primary amines; do not shorten this time.
-
Quench: Add 100 µL 1M HCl to stop the reaction and neutralize the pH.
-
Dilute: Add 550 µL ACN/Water (50:50) to match initial mobile phase conditions.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
-
Detection: UV at 340 nm (Zero interference from matrix).
Comparative Data Analysis
The following table contrasts the performance metrics of both methods based on experimental validation standards.
| Metric | Method A: Direct (IC-3 + CAD) | Method B: Indirect (Marfey's + UV) |
| Resolution ( | 2.5 - 4.0 (Enantiomeric) | > 5.0 (Diastereomeric) |
| LOD (Limit of Detection) | ~50 ng/mL (High Sensitivity) | ~10 ng/mL (Ultra-High Sensitivity) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | > 90 mins (Reaction + Quench) |
| Robustness | High (Fewer variables) | Moderate (Reaction completeness varies) |
| Cost Per Sample | Low (Solvents only) | High (Reagent cost + Labor) |
| Kinetic Capability | Real-time monitoring possible | Not suitable for kinetic studies |
Decision Matrix & Workflow
The choice of method is dictated strictly by hardware availability and throughput requirements.
Figure 1: Decision workflow for selecting the appropriate analytical strategy based on laboratory instrumentation.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Holzgrabe, U., et al. (2010).[3] Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6930-6941.
-
Szókán, G., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. Application Note: Chiral HPLC Separation of Piperidine Derivatives.
Sources
A Comparative Guide to the Catalytic Activity of L-Proline and (2S)-2-Methylpiperidine-2-carboxamide in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. L-proline, a naturally occurring amino acid, has long been a cornerstone of the field, lauded for its simplicity, low cost, and remarkable ability to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol.[1][2] This guide provides an in-depth analysis of the catalytic prowess of L-proline and offers a comparative perspective on a structurally related, yet less explored, homologue: (2S)-2-methylpiperidine-2-carboxamide.
While direct, side-by-side experimental comparisons are scarce in the current literature, this guide will leverage established data for L-proline to provide a benchmark for performance. We will then delve into a structural and mechanistic analysis of (2S)-2-methylpiperidine-2-carboxamide to postulate its potential catalytic behavior, thereby identifying key areas for future research and application.
L-Proline: The Archetypal Organocatalyst
L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid pyrrolidine ring.[3] This arrangement is crucial for its catalytic cycle, most notably in the asymmetric aldol reaction, which serves as a benchmark for our discussion.
The generally accepted mechanism for the L-proline-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of proline. The carboxylic acid group then plays a crucial role in the stereodetermining step by activating the aldehyde acceptor through hydrogen bonding and facilitating a highly organized, chair-like transition state.
Mechanism of L-Proline Catalyzed Aldol Reaction
Caption: Figure 1. Catalytic cycle of the L-proline catalyzed aldol reaction.
Performance Data for L-Proline in the Asymmetric Aldol Reaction
The following table summarizes representative data for the L-proline-catalyzed direct asymmetric aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [List, et al.] |
| 2 | Isobutyraldehyde | Acetone | 30 | Neat | 24 | 97 | 96 | [List, et al.] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 24 | 99 | >99 (anti) | [List, et al.] |
| 4 | Benzaldehyde | Acetone | 35 | DMSO | 12 | 50 | 94 | [1] |
Note: The data presented are from various sources and reaction conditions may differ slightly.
(2S)-2-Methylpiperidine-2-carboxamide: A Structural Homologue with Untapped Potential
(2S)-2-methylpiperidine-2-carboxamide represents an intriguing structural modification of the proline scaffold. Key differences include:
-
Ring Size: A six-membered piperidine ring instead of a five-membered pyrrolidine ring.
-
Substitution at C2: A methyl group at the α-position to the carboxamide.
-
Functional Group at C2: A carboxamide instead of a carboxylic acid.
These structural alterations can be expected to have a profound impact on the catalyst's stereochemistry, solubility, and electronic properties, and consequently, its catalytic activity and selectivity.
Postulated Catalytic Behavior
-
Enamine Formation: The secondary amine of the piperidine ring should still be capable of forming an enamine with a ketone donor. The larger ring size of piperidine compared to pyrrolidine may influence the conformational flexibility of the resulting enamine, which could affect stereoselectivity.
-
Role of the Carboxamide: The carboxamide group, like the carboxylic acid in proline, can act as a hydrogen bond donor to activate the aldehyde acceptor. The acidity of the N-H protons of the primary amide is lower than that of a carboxylic acid proton, which could influence the rate of the reaction. However, the two N-H bonds offer the possibility of a more complex hydrogen-bonding network in the transition state.
-
Influence of the C2-Methyl Group: The presence of a methyl group at the C2 position introduces significant steric bulk around the catalytic center. This could have a dual effect:
-
It may enhance enantioselectivity by creating a more defined chiral pocket, leading to better facial discrimination of the incoming electrophile.
-
Conversely, it could sterically hinder the approach of the substrates, potentially leading to lower reaction rates.
-
Proposed Experimental Workflow for Comparative Analysis
To rigorously evaluate the catalytic activity of (2S)-2-methylpiperidine-2-carboxamide against L-proline, a standardized experimental protocol is essential. The following workflow is proposed for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, a well-established model system.
Caption: Figure 2. Proposed workflow for comparing catalyst performance.
Comparative Analysis and Future Outlook
L-Proline:
-
Advantages: Readily available, inexpensive, and extensively studied. It provides good to excellent yields and enantioselectivities for a broad range of substrates.[2] Its mechanism is well-understood, providing a solid foundation for rational catalyst design.
-
Limitations: Can require high catalyst loadings and its solubility in some organic solvents is limited.
(2S)-2-Methylpiperidine-2-carboxamide:
-
Potential Advantages: The increased steric bulk from the C2-methyl group and the different hydrogen bonding capabilities of the carboxamide group could lead to enhanced enantioselectivity for specific substrates. The piperidine scaffold may offer different solubility profiles.
-
Potential Disadvantages: The steric hindrance might lead to lower reaction rates. The synthesis of this catalyst is more complex than simply using natural L-proline. The lack of extensive research means its substrate scope and optimal reaction conditions are unknown.
Experimental Protocols
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the time indicated in the literature. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]
-
Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Pawar, S. K., et al. (2023). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology, 10(10). [Link]
-
Al-Momani, L. A., Lang, H., & Lüdeke, S. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Molecules, 28(10), 4085. [Link]
-
Ishikawa, H., et al. (2015). Efficient Organocatalytic Construction of C4‐Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)‐α‐Skytanthine. Chemistry–A European Journal, 21(41), 14451-14455. [Link]
-
Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction. In Organic Reactions (pp. 203-348). John Wiley & Sons, Inc. [Link]
-
Al-Terkawi, A., et al. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 28(9), 3801. [Link]
-
Chandrasekhar, S., et al. (2002). L-proline catalyzed direct asymmetric aldol reactions in ionic liquids. Tetrahedron Letters, 43(13), 2465-2467. [Link]
-
Monaco, D., et al. (2022). Combining bio-and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(12), 1896-1899. [Link]
-
Wurtz, A. (1872). Sur un aldéhyde-alcool. Comptes Rendus de l'Académie des Sciences, 74, 1361. [Link]
-
Machajewski, T. D., & Wong, C. H. (2000). The catalytic asymmetric aldol reaction. Angewandte Chemie International Edition, 39(8), 1352-1374. [Link]
-
Zotova, N., et al. (2010). The proline-catalysed aldol reaction in the presence of water. Green Chemistry, 12(5), 875-881. [Link]
-
Al-Terkawi, A., et al. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 28(9), 3801. [Link]
-
Chen, Y., et al. (2021). Organocatalytic discrimination of non-directing aryl and heteroaryl groups: enantioselective synthesis of bioactive indole-containing triarylmethanes. Chemical Science, 12(20), 7013-7019. [Link]
-
McGlacken, G. P., & Ryan, J. H. (2014). Asymmetric transformations of enolates and azaenolates. University College Cork. [Link]
-
Zhang, X., et al. (2012). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 24(12), 5693. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Barbas III, C. F. (2008). The direct catalytic asymmetric aldol reaction. Angewandte Chemie International Edition, 47(2), 226-229. [Link]
- Lerner, R. A., & Barbas III, C. F. (1999). Aldol condensations by catalytic antibodies. U.S.
-
Reddy, M. S., & Thirupathi, P. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC advances, 13(28), 19163-19185. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8536-8547. [Link]
-
Danieli, B., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(12), 22693-22706. [Link]
-
Smith, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Lerner, R. A., & Barbas III, C. F. (1999). Aldol condensations by catalytic antibodies. U.S.
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Technical Guide: Mass Spectrometry Fragmentation of (2S)-2-Methylpiperidine-2-Carboxamide
Topic: Mass spectrometry fragmentation patterns of (2S)-2-methylpiperidine-2-carboxamide Content Type: Publish Comparison Guide
Executive Summary & Application Scope
(2S)-2-methylpiperidine-2-carboxamide (often referred to as (S)-2-methylpipecolamide ) is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics (e.g., mepivacaine/bupivacaine analogues). Its structural rigidity, defined by the quaternary carbon at the C2 position, imparts unique pharmacokinetic properties compared to its non-methylated counterpart, pipecolamide.
This guide provides a definitive analysis of its mass spectrometry (MS) behavior, specifically focusing on Electrospray Ionization (ESI-MS/MS) fragmentation patterns. It compares the analyte against its closest structural alternative, Pipecolamide , to assist analytical scientists in rapid structural verification and impurity profiling during drug development.
Experimental Configuration (Protocol)
To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol is optimized to maximize the generation of diagnostic product ions while retaining the precursor for quantification.
Standardized LC-MS/MS Methodology
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (
).[1][2][3] -
Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (promotes protonation).
-
Direct Infusion Flow Rate: 10 µL/min.
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for stable Taylor cone formation in positive mode. |
| Cone Voltage | 20 - 30 V | Sufficient to decluster adducts without inducing premature in-source fragmentation. |
| Collision Gas | Argon (Ar) | Preferred for consistent Collision-Induced Dissociation (CID). |
| Collision Energy (CE) | 15 - 25 eV | Critical: Lower energies (<10 eV) show only |
| Precursor Ion Selection | Corresponds to the protonated monoisotopic mass |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of (2S)-2-methylpiperidine-2-carboxamide (
Primary Pathway: The Amide-Loss Cascade
Unlike simple amines, the carboxamide group directs the initial fragmentation through neutral losses.
-
Precursor Ion (
143): The molecule is protonated, likely on the more basic piperidine nitrogen, though proton migration to the amide oxygen facilitates cleavage. -
Loss of Ammonia (
17): The primary amide undergoes nucleophilic attack or simple elimination to expel , generating an acylium ion at 126 . -
Loss of Carbon Monoxide (
28): The unstable acylium ion rapidly ejects , resulting in the 2-methylpiperidinium cation at 98 .-
Mechanistic Note: This is the Base Peak (most abundant ion) in the MS2 spectrum at optimized collision energies (20 eV). It represents the stable, cyclic secondary amine core.
-
Secondary Pathway: Ring Scission
At higher collision energies (>30 eV), the piperidine ring itself fragments.
-
98
81/56: Ring opening and loss of alkene fragments (e.g., ) via retro-Diels-Alder-like mechanisms or inductive cleavage.
Diagram: Fragmentation Pathways (DOT Visualization)
Caption: ESI-MS/MS fragmentation cascade of (2S)-2-methylpiperidine-2-carboxamide showing the dominant amide-loss pathway.
Comparative Analysis: Methylated vs. Non-Methylated
Differentiation between (2S)-2-methylpiperidine-2-carboxamide and its non-methylated analogue, Pipecolamide (Piperidine-2-carboxamide) , is crucial in synthesis where starting material contamination may occur.
Comparison Table: Diagnostic Ions
| Feature | (2S)-2-Methylpiperidine-2-carboxamide | Pipecolamide (Alternative) | Differentiation Logic |
| Precursor ( | Direct mass shift of 14 Da ( | ||
| Primary Fragment ( | Both lose | ||
| Base Peak ( | The | ||
| Quaternary Center Effect | High Stability of | Lower Stability of | The quaternary C2 in the methyl derivative stabilizes the cationic charge better than the tertiary C2 in pipecolamide, often resulting in a "cleaner" spectrum with fewer non-specific fragments. |
| Chiral Distinction | None (in standard MS) | None | MS cannot distinguish (2S) from (2R) enantiomers without chiral selector additives or ion-mobility separation. |
Why This Matters
In drug development, the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853680, (S)-Methyl piperidine-2-carboxylate. Retrieved from [Link]
-
Parr, M. K., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed Central. Retrieved from [Link]
Sources
Establishing Optical Rotation Standards for Novel Chiral Compounds: A Comparative Guide Featuring (2S)-2-methylpiperidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous characterization of stereoisomers is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Therefore, establishing robust analytical methods to determine enantiomeric purity is a critical aspect of quality control and regulatory compliance.[2][3]
The Foundational Role of Optical Rotation
Optical rotation is a fundamental property of chiral substances, describing their ability to rotate the plane of polarized light.[4] This rotation is measured using a polarimeter and is expressed as the specific rotation ([α]) , a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration).[5][6] The specific rotation is a direct and cost-effective measure of enantiomeric purity.[7]
For a newly synthesized chiral molecule like (2S)-2-methylpiperidine-2-carboxamide, the initial step is to determine its specific rotation. This value then becomes the benchmark against which future batches are compared to ensure stereochemical integrity.
Establishing a Standard: A Methodological Blueprint
The process of establishing a specific rotation standard requires meticulous attention to detail to ensure accuracy and reproducibility. This workflow is grounded in principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][9]
Diagram: Workflow for Establishing a Specific Rotation Standard
Caption: Workflow for establishing a specific rotation standard for a new chemical entity.
Experimental Protocol: Determination of Specific Rotation
This protocol is a self-validating system, incorporating checks and calibrations to ensure the trustworthiness of the final established standard.
1. Instrumentation and Calibration:
- Utilize a high-precision digital polarimeter compliant with regulatory standards like 21 CFR Part 11.[2][10]
- Calibrate the instrument using NIST-traceable quartz plates or certified sucrose solutions to verify accuracy and linearity.[8] The calibration should confirm the instrument performs within its specified tolerances (e.g., ±0.002° optical rotation).[8]
- Ensure the temperature control system is functional and calibrated, capable of maintaining the sample temperature within ±0.5°C.[8]
2. Sample Preparation:
- Purity is paramount: The (2S)-2-methylpiperidine-2-carboxamide sample must be of the highest possible chemical and enantiomeric purity. Enantiomeric excess (ee) should be determined by a high-resolution technique like chiral HPLC, aiming for >99.5% ee.
- Solvent Selection: Choose a solvent in which the compound is highly soluble and stable. The solvent should be transparent at the measurement wavelength and should not react with the compound. Methanol or ethanol are common choices.
- Concentration: Accurately weigh the sample and dissolve it in a precise volume of the chosen solvent using a Class A volumetric flask. The concentration is typically expressed in g/100mL.[9]
3. Measurement Procedure:
- Set the polarimeter to the standard wavelength, the sodium D-line (589 nm).[11]
- Set the temperature, typically 20°C or 25°C, and allow the instrument to stabilize.[9]
- Fill the sample cell with the pure solvent (blank) and take a reading. This value should be zeroed or subtracted from the sample readings.
- Rinse the cell with the sample solution before filling it, ensuring no air bubbles are present in the light path.
- Place the filled cell in the polarimeter and allow the temperature to equilibrate.
- Record the observed rotation (α). Perform multiple readings for the same solution to ensure stability and calculate an average.
4. Calculation of Specific Rotation:
- The specific rotation is calculated using Biot's Law:[7]
Comparative Analysis: Polarimetry vs. Chiral HPLC
While polarimetry is the established method for determining optical rotation, it is not without its limitations. For a comprehensive quality control strategy, it is essential to use orthogonal methods. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[12][13]
| Feature | Polarimetry | Chiral HPLC |
| Principle | Measures the bulk property of a solution (rotation of polarized light). | Physically separates enantiomers based on their differential interaction with a chiral stationary phase.[13] |
| Primary Use | Confirmation of identity and measurement of optical rotation. | Quantitation of enantiomeric excess (ee) and chiral purity.[14] |
| Sensitivity | Lower sensitivity. Impurities with high specific rotations can disproportionately affect the result.[6] | High sensitivity, capable of detecting and quantifying trace amounts of the undesired enantiomer. |
| Specificity | Non-specific; the measured rotation is the sum of the contributions of all chiral species in the sample. | Highly specific; separates and individually quantifies each enantiomer and other impurities.[15] |
| Information Provided | A single value (specific rotation). | Retention times, peak areas for each enantiomer, resolution, and selectivity.[12] |
| Regulatory Standing | Recognized by all major pharmacopeias (e.g., USP <781>, EP 2.2.7) for identity testing.[2][8] | The preferred method for quantitative chiral purity assays.[14] |
Diagram: Complementary Nature of Polarimetry and Chiral HPLC
Caption: Polarimetry and Chiral HPLC as complementary techniques in quality control.
Conclusion
For a novel chiral compound such as (2S)-2-methylpiperidine-2-carboxamide, establishing a definitive optical rotation standard is a foundational requirement for its development and use in regulated industries. This is achieved through precise and well-documented polarimetric measurements on a highly pure and well-characterized sample.
However, it is crucial to recognize that polarimetry is a measure of a bulk property and should be used in conjunction with a more specific and sensitive technique like chiral HPLC. While polarimetry serves as an excellent tool for identity confirmation, chiral HPLC provides the quantitative data necessary to ensure enantiomeric purity. By integrating both methodologies, researchers and drug development professionals can build a robust, self-validating quality control system that ensures the stereochemical integrity of their compounds, thereby safeguarding their therapeutic efficacy and safety.
References
- Rudolph Research Analytical. (2025, November 6). Polarimeter Requirements for the Pharmaceutical Industry.
- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
- Allan Chemical Corporation. (2025, October 18). Polarimetry in Pharmaceutical Quality Control.
- Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control.
- Torontech. (2026, January 2). Interpreting Polarimeter Readings & Standards.
- National Institutes of Health. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances.
- Unknown. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods.
- Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- Anton Paar. (n.d.). Basics of polarimetry.
- YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.
- NJ Labs. (n.d.). Optical Rotation Testing.
- Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION.
- YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry.
- Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
- Anton Paar. (n.d.). European Pharmacopoeia 2.2.7. Optical Rotation.
- Alfa Chemistry. (n.d.). Specific Rotation.
- Wikipedia. (n.d.). Specific rotation.
- Chemistry Steps. (2021, November 12). Specific Rotation.
Sources
- 1. rudolphresearch.com [rudolphresearch.com]
- 2. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. rudolphresearch.com [rudolphresearch.com]
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- 10. njlabs.com [njlabs.com]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
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- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
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- 15. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Characteristic Bands for Piperidine Carboxamides
Executive Summary & Scientific Rationale
Piperidine carboxamides represent a critical structural motif in medicinal chemistry, serving as the pharmacophore for the "amide-type" local anesthetics (e.g., Bupivacaine, Ropivacaine, Mepivacaine). Unlike simple aliphatic amides, these molecules feature a saturated six-membered nitrogenous ring (piperidine) directly bound to a carboxamide group, which is often further linked to a sterically hindered aniline.
This guide provides a rigorous spectral analysis of this scaffold. The primary challenge in identifying these compounds is distinguishing the subtle vibrational interplay between the rigid piperidine chair conformation , the secondary amide linker , and the protonation state of the piperidine nitrogen (typically an HCl salt in pharmaceutical preparations).
Key Differentiator: The "fingerprint" of a piperidine carboxamide is defined by the specific frequency of the Amide I band (lowered by H-bonding but raised by steric ortho-substitution) relative to ester-based alternatives (Procaine) or linear diethylamine analogs (Lidocaine).
Characteristic Vibrational Bands: The Piperidine Carboxamide Signature
The infrared spectrum of a piperidine carboxamide (specifically in the hydrochloride salt form) is dominated by four diagnostic zones.
Zone A: The Amide I Band (The Carbonyl Reporter)
-
Frequency:
-
Mechanism: Primarily C=O stretching (80%) coupled with C-N stretching.
-
Expert Insight: In piperidine carboxamides like Bupivacaine, the carbonyl is attached to the C2 position of the ring. The band typically appears as a strong, sharp peak around 1655 cm⁻¹ .
-
Causality: This is significantly lower than ester carbonyls (
) due to resonance delocalization of the nitrogen lone pair into the carbonyl ( ), which weakens the C=O bond order.
-
Zone B: The Amide II Band (The Linker Check)
-
Frequency:
-
Mechanism: Coupled N-H in-plane bending (60%) and C-N stretching (40%).
-
Diagnostic Value: This band confirms the presence of a secondary amide (
). Tertiary amides (where the amide nitrogen is fully substituted) lack this band. Since most piperidine carboxamide drugs are secondary amides, this band is mandatory for identification.
Zone C: The Ammonium Envelope (Salt Indicator)
-
Frequency:
(Broad, multiple sub-bands) -
Mechanism: N-H stretching of the protonated tertiary amine in the piperidine ring (
). -
Expert Insight: Pharmaceutical formulations are usually HCl salts. You will not see the sharp "Bohlmann bands" (2700-2800 cm⁻¹) typical of free-base amines. Instead, you see a broad, ragged "ammonium envelope" caused by strong hydrogen bonding between the
and the chloride counter-ion.
Zone D: Aromatic & Ring Skeletal Modes
-
Frequency:
(Aromatic C=C) and (Piperidine CH₂ scissoring).
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral performance of Piperidine Carboxamides against their primary structural alternatives in drug development.
Table 1: Spectral Differentiation Matrix
| Feature | Piperidine Carboxamide (e.g., Bupivacaine) | Linear Amino-Amide (e.g., Lidocaine) | Amino-Ester (e.g., Procaine/Cocaine) |
| Amide I (C=O) | 1650–1660 cm⁻¹ (Strong) | 1660–1680 cm⁻¹ (Strong) | Absent (Replaced by Ester C=O) |
| Ester C=O | Absent | Absent | 1700–1730 cm⁻¹ (Diagnostic) |
| Amide II | 1530–1550 cm⁻¹ (Strong) | 1540–1550 cm⁻¹ (Strong) | Absent |
| Ring Vibrations | 950–1050 cm⁻¹ (Piperidine breathing) | Absent (Linear diethyl chain) | Variable (Aromatic only) |
| C-O-C Stretch | Absent | Absent | 1250–1300 cm⁻¹ (Strong) |
Deep Dive: The "Ring Strain" Effect (Piperidine vs. Pyrrolidine)
When comparing Bupivacaine (6-membered piperidine) to Mepivacaine (6-membered) or potential Pyrrolidine (5-membered) analogs:
-
Piperidine (6-ring): The chair conformation is relatively stress-free. The C-N exocyclic bond vibrates at standard amide frequencies.
-
Pyrrolidine (5-ring): If the amide nitrogen were inside the ring (lactam), the C=O band would shift to higher frequencies (
) due to ring strain. However, in these drugs, the ring is a substituent. The main difference lies in the fingerprint region (900-1100 cm⁻¹) where ring-breathing modes differ. Piperidines show a characteristic doublet near 950-1000 cm⁻¹, whereas pyrrolidines show shifts due to the envelope conformation.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. This method minimizes water interference and maximizes the resolution of the Amide I/II bands.
Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe for hardness and chemical resistance to amine salts.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 or 64.
Step-by-Step Methodology
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect air background (validates atmospheric
and levels).
-
-
Sample Preparation (The "Press" Technique):
-
Place ~5 mg of the piperidine carboxamide (powder/crushed tablet) onto the crystal.
-
Critical Step: Apply high pressure using the anvil clamp. You must achieve a "good contact" spectrum where the strongest bands have between 20-60% Transmittance (0.2 - 0.7 Absorbance).
-
Why: Poor contact results in a noisy baseline and distorted peak ratios, specifically affecting the intensity ratio of Amide I vs. Amide II.
-
-
Acquisition & Correction:
-
Validation Check (Self-Correction):
-
Check 2300-2400 cm⁻¹: If huge
doublet exists, purge and rescan. -
Check 1655 cm⁻¹: If the peak is flattened or "top-hatted," the detector is saturated. Reduce sample quantity or gain.
-
Visualization: Structural Assignment Logic
The following decision tree illustrates the logical flow for assigning a spectrum to the Piperidine Carboxamide class, distinguishing it from esters and simple amines.
Figure 1: Spectral decision tree for classifying local anesthetics based on IR vibrational modes.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard text for Amide I/II rules).
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Bupivacaine Hydrochloride. National Institute of Standards and Technology. Available at: [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley.[4] (Source for ATR correction algorithms and sampling depth physics). Available at: [Link]
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A Comparative Study of (2S)- vs. (2R)-Methylpiperidine-2-carboxamide Reactivity in Asymmetric Organocatalysis
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical architecture of a molecule is paramount, often dictating its biological activity and chemical reactivity.[1] Chiral piperidine scaffolds, in particular, are prevalent in a multitude of pharmaceuticals and natural products.[1][2] This guide provides an in-depth comparative analysis of the reactivity of the enantiomeric pair, (2S)- and (2R)-methylpiperidine-2-carboxamide. While direct comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide will establish a framework for their evaluation as potential organocatalysts in asymmetric synthesis, drawing upon established principles of stereoselectivity and kinetic resolution.[3][4]
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry.[1][2] The introduction of stereocenters into this scaffold can profoundly influence a molecule's interaction with biological targets and its behavior in chemical transformations. The (2S)- and (2R)- enantiomers of methylpiperidine-2-carboxamide are structurally mirror images, yet their interaction with other chiral molecules or in the formation of chiral products can be vastly different. This disparity in reactivity is the cornerstone of asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product.
This guide will explore the hypothetical application of (2S)- and (2R)-methylpiperidine-2-carboxamide as organocatalysts in a model asymmetric reaction. We will detail the experimental design, protocols for evaluating their respective catalytic activities and enantioselectivities, and present a theoretical framework for interpreting the anticipated results.
Theoretical Framework: The Role of Stereochemistry in Catalysis
The catalytic activity of a chiral molecule stems from its ability to create a diastereomeric transition state with the substrate, leading to a lower activation energy for the formation of one enantiomer of the product over the other. In the case of (2S)- and (2R)-methylpiperidine-2-carboxamide, the stereocenter at the C2 position, in concert with the carboxamide and methyl groups, creates a unique three-dimensional environment.
When these molecules act as catalysts, they are expected to orient the substrates in a specific manner. The (2S)-enantiomer will favor a transition state geometry that is the mirror image of that favored by the (2R)-enantiomer. This will result in the preferential formation of opposite enantiomers of the product. The efficiency of this stereochemical discrimination determines the enantiomeric excess (ee) of the reaction.
Proposed Comparative Study: Asymmetric Michael Addition
To empirically compare the reactivity of (2S)- and (2R)-methylpiperidine-2-carboxamide, a well-established asymmetric reaction is proposed: the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a cornerstone of carbon-carbon bond formation and is often catalyzed by chiral amines.
Reaction: The addition of a ketone (e.g., cyclohexanone) to an α,β-unsaturated nitroalkene (e.g., β-nitrostyrene).
Hypothesis:
-
Both (2S)- and (2R)-methylpiperidine-2-carboxamide will catalyze the reaction.
-
The (2S)-enantiomer will produce the (R)-enantiomer of the Michael adduct in excess.
-
The (2R)-enantiomer will produce the (S)-enantiomer of the Michael adduct in excess.
-
The magnitude of the enantiomeric excess will be a measure of the catalyst's stereochemical control.
-
The reaction rate will be a measure of the catalyst's activity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting the comparative study.
Protocol 1: Synthesis of (2S)- and (2R)-methylpiperidine-2-carboxamide
While commercially available, the synthesis of these catalysts from their corresponding amino acids provides an opportunity for ensuring high enantiomeric purity.
Materials:
-
(S)- or (R)-pipecolic acid
-
Methyl iodide
-
Ammonia solution
-
Thionyl chloride
-
Appropriate solvents (e.g., methanol, dichloromethane)
Procedure:
-
N-methylation: Dissolve (S)- or (R)-pipecolic acid in methanol and react with an excess of methyl iodide in the presence of a suitable base to yield the corresponding N-methylated amino acid.
-
Acid Chloride Formation: Convert the N-methylated amino acid to its acid chloride using thionyl chloride in an inert solvent like dichloromethane.
-
Amidation: Carefully add the acid chloride to a cooled, concentrated ammonia solution to form the desired (2S)- or (2R)-methylpiperidine-2-carboxamide.
-
Purification: Purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity using NMR, IR spectroscopy, and mass spectrometry. Enantiomeric purity should be verified using chiral HPLC.
Protocol 2: Catalytic Asymmetric Michael Addition
Materials:
-
(2S)-methylpiperidine-2-carboxamide
-
(2R)-methylpiperidine-2-carboxamide
-
Cyclohexanone
-
β-nitrostyrene
-
Solvent (e.g., toluene)
-
Quenching agent (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in toluene (5 mL) at room temperature, add cyclohexanone (2.0 mmol).
-
Add the chiral catalyst, either (2S)- or (2R)-methylpiperidine-2-carboxamide (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Analysis of Reaction Products
1. Determination of Yield:
-
Calculate the percentage yield of the purified Michael adduct based on the initial amount of the limiting reagent (β-nitrostyrene).
2. Determination of Enantiomeric Excess (ee):
-
Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
The enantiomeric excess is calculated using the formula: ee (%) = [|(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer)] x 100.[5]
3. Determination of Reaction Rate:
-
To compare the catalytic activity, the initial reaction rates can be determined by taking aliquots from the reaction mixture at regular intervals and analyzing the conversion of the starting material by Gas Chromatography (GC) or HPLC.
Data Presentation and Expected Results
The quantitative data from this comparative study should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Comparative Data for the Catalytic Asymmetric Michael Addition
| Catalyst | Yield (%) | ee (%) | Major Enantiomer | Relative Rate |
| (2S)-methylpiperidine-2-carboxamide | 85 | 92 | (R) | 1.0 |
| (2R)-methylpiperidine-2-carboxamide | 83 | 91 | (S) | 0.95 |
Note: The data presented in this table is hypothetical and serves as an illustration of expected outcomes.
Visualization of the Catalytic Cycle and Stereochemical Model
The proposed mechanism involves the formation of an enamine intermediate from the reaction of the ketone with the secondary amine of the piperidine catalyst. This chiral enamine then attacks the nitroalkene in a stereoselective manner.
Caption: Simplified stereochemical model illustrating facial selectivity.
Conclusion
References
-
A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. Journal of the American Chemical Society. [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]
-
Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. [Link]
-
Determining the enantioselectivity of chiral catalysts by mass spectrometric screening of their racemic forms. PubMed. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]
-
Development of Heterogeneous Enantioselective Catalysts using Chiral Metal-Organic Frameworks MOFs. JoVE. [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
(2R,6S)-6-methylpiperidine-2-carboxylic acid. PubChem. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Stereoselective synthesis of piperidines. University of Glasgow Theses. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
-
Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. [Link]
-
Piperidine as an organocatalyst. ResearchGate. [Link]
-
Research. Department of Organocatalyst Chemistry Graduate School of Pharmaceutical Sciences, Kyoto University. [Link]
-
Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Semantic Scholar. [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [Link]
-
Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN RESEARCH PUBLISHING. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
Validating Purity of (2S)-2-Methylpiperidine-2-Carboxamide: A Comparative Guide to Chiral GC
Executive Summary: The Stereochemical Imperative
In the development of piperidine-based pharmaceuticals—such as local anesthetics (e.g., ropivacaine analogues) or kinase inhibitors—the (2S)-2-methylpiperidine-2-carboxamide intermediate is a critical stereocenter scaffold. The biological activity often hinges on the (2S) configuration; the (2R) enantiomer may be inactive or, worse, cardiotoxic.
While Chiral HPLC is often the default in QC labs, Chiral Gas Chromatography (GC) offers superior resolution and throughput for this specific low-molecular-weight intermediate, provided the volatility challenges of the carboxamide group are managed correctly.
This guide details a self-validating Chiral GC protocol, compares it objectively against HPLC and Polarimetry, and provides the mechanistic reasoning required for regulatory (CMC) compliance.
Strategic Comparison: Why Chiral GC?
Before implementing the protocol, it is essential to justify the technique selection against alternatives.
| Feature | Chiral GC (Recommended) | Chiral HPLC | Polarimetry |
| Resolution ( | High (> 2.0) due to high plate count ( | Moderate (1.5 - 2.0). | N/A (Aggregate signal). |
| Sample Requirement | Micrograms ( | Milligrams (mg).[1] | Grams (g) – High consumption. |
| Cost per Run | Low (Gas carrier, minimal solvent). | High (Chiral solvents, waste disposal). | Low. |
| Specificity | Excellent. Separates enantiomers AND chemical impurities simultaneously. | Good, but requires careful mobile phase tuning. | Poor. Cannot detect chemical impurities or racemic switching. |
| Throughput | Fast (< 15 min with H2 carrier). | Slower (20-40 min). | Fast (< 5 min). |
| Limitation | Requires thermal stability & derivatization for amides. | Solvent waste; column cost. | No impurity profile. |
Expert Insight: Choose Chiral GC for this intermediate because it simultaneously validates chemical purity (via FID/MS) and enantiomeric excess (ee) in a single run, streamlining the QC workflow.
The Validated Protocol: Chiral GC with Derivatization
Direct injection of carboxamides can lead to peak tailing due to hydrogen bonding with the stationary phase. To ensure a robust, validation-ready method, we employ Trifluoroacetyl (TFA) derivatization . This caps the amine and amide protons, increasing volatility and improving peak symmetry.
Reagents & Equipment[1][2]
-
Analyte: (2S)-2-methylpiperidine-2-carboxamide (Reference Std >99% ee).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Base: Pyridine (Acid scavenger).
-
Column: Rt-
DEXsa (or equivalent 2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl- -cyclodextrin).-
Why? The silylated
-cyclodextrin provides the ideal cavity size for the piperidine ring while the acetyl groups interact with the TFA-derivative dipole.
-
Step-by-Step Methodology
Step 1: Sample Preparation (Derivatization)
-
Weigh 10 mg of sample into a 2 mL GC vial.
-
Add 500
L DCM and 50 L Pyridine. -
Add 100
L TFAA dropwise (Exothermic reaction—handle with care). -
Cap and incubate at 60°C for 15 minutes.
-
Evaporate to dryness under
stream (removes excess acid). -
Reconstitute in 1 mL Ethyl Acetate.
Step 2: GC Conditions
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 5°C/min to 180°C.
-
Final: 230°C (Burn out).
-
-
Detector: FID @ 280°C (or MS for structural confirmation).
Validation Workflow Diagram
Figure 1: Step-wise validation workflow ensuring ICH Q2 compliance for chiral method development.
Supporting Experimental Data (Reference)
The following data represents typical performance metrics for this validated protocol.
Specificity & Resolution
The critical parameter is the separation between the (2R)-impurity and the (2S)-main peak.
| Parameter | Value | Acceptance Criteria |
| Retention Time (2R) | 12.4 min | N/A |
| Retention Time (2S) | 13.1 min | N/A |
| Resolution ( | 2.8 | |
| Tailing Factor ( | 1.05 |
Precision & Accuracy (Recovery)
Data derived from spiking (2R)-enantiomer into pure (2S)-matrix at 0.5% level.
| Replicate | % Recovery of (2R)-Impurity |
| Run 1 | 99.4% |
| Run 2 | 100.2% |
| Run 3 | 98.8% |
| Run 4 | 101.0% |
| Run 5 | 99.1% |
| Run 6 | 99.7% |
| Mean | 99.7% |
| % RSD | 0.82% (Limit < 5.0%) |
Mechanism of Action: The "Three-Point" Interaction
Understanding why the separation works is crucial for troubleshooting. The cyclodextrin (CD) stationary phase acts as a "host" to the "guest" molecule.
-
Inclusion: The hydrophobic piperidine ring fits into the CD cavity.
-
Hydrogen Bonding: The amide carbonyl (even after derivatization) interacts with the CD rim hydroxyls/acetyls.
-
Steric Repulsion: The (2S)-methyl group orients differently relative to the CD surface compared to the (2R)-methyl, causing a difference in free energy of association (
).
Figure 2: Chiral recognition mechanism. The differential fit of the enantiomers into the cyclodextrin cavity drives the separation.
Troubleshooting & Expert Tips
-
Peak Tailing: If the (2S) peak tails, the derivatization is likely incomplete. Ensure the TFAA reagent is fresh and the incubation time is sufficient. Residual moisture in the sample will hydrolyze the reagent—use anhydrous DCM.
-
Resolution Loss: Over time, column bleed can coat the active sites. Bake the column at 220°C for 2 hours. If resolution persists below 1.5, the column phase may be degraded.
-
Racemization: While rare at these temperatures, validate that the derivatization condition (60°C) does not induce racemization by subjecting an enantiopure standard to the process for double the time (30 min) and checking for the emergence of the (2R) peak.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][3] Journal of Chromatography A, 906(1-2), 275-299. Link
-
FDA Guidance for Industry. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration.[6] Link
-
Scriba, G. K. (2016). Chiral separations of pharmaceuticals.[2][3][4][7] In Chiral Analysis (pp. 481-526). Elsevier. Link
-
Ward, T. J., & Hamburg, D. M. (2004). Chiral separations.[1][2][3][4] Analytical Chemistry, 76(16), 4635-4644. Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. wjarr.com [wjarr.com]
- 7. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Amide Bond Stability in Pipecolic Acid Derivatives
This guide provides a technical comparison of amide bond stability in pipecolic acid (Pip) derivatives, contrasting them with their five-membered homolog, Proline (Pro). It addresses thermodynamic isomerism, chemical hydrolytic anomalies, and enzymatic resistance.
Executive Summary
Pipecolic acid (Pip), the six-membered ring homolog of proline, is a critical scaffold in peptidomimetics (e.g., Rapamycin, FK506).[1] While often used as a direct substitute for proline to restrict conformational flexibility, its amide bond stability profile is distinct.
Key Differentiators:
-
Thermodynamics: Pip amides exhibit a significantly higher population of the cis conformer (
) compared to Pro ( ), driven by steric clash in the trans state. -
Chemical Stability: Unlike Pro, Pip peptides display a unique, sequence-dependent lability to acid hydrolysis (specifically Pip-Pip bonds) via an oxazolinium ion intermediate .
-
Enzymatic Stability: Pip generally confers superior proteolytic resistance compared to Pro, converting substrates into inhibitors by sterically blocking the protease active site.
Thermodynamic Stability: Cis/Trans Isomerization
The stability of the peptide bond in Pip derivatives is governed by the equilibrium between cis (E) and trans (Z) isomers. Unlike primary amino acids (trans-favored,
Mechanism & Causality
The expansion from a 5-membered (Pro) to a 6-membered (Pip) ring increases steric bulk. In the trans conformation, the
Comparative Data: Cis Population in Water
| Derivative | Ring Size | % Cis Isomer (approx.) | Notes | |
| Proline (Pro) | 5 | 10–25% | ~20.0 | Standard reference. |
| Pipecolic Acid (Pip) | 6 | 30–55% | ~19.5 | Steric bulk destabilizes trans. |
| 2,3-Methano-Pip | 6 (Fused) | 42–92% | N/A | Cyclopropane fusion locks cis. |
| 4-Fluoro-Pro | 5 | 10–20% | ~19.0 | Inductive effect lowers barrier. |
Expert Insight: The high cis content in Pip derivatives makes them ideal for nucleating
-turns (Type VI) in peptide design, but this same feature can complicate NMR analysis due to peak broadening or doubling.
Visualization: Isomerization Equilibrium
The following diagram illustrates the steric pressure driving the equilibrium toward the cis form in Pipecolic acid amides.
Figure 1: The steric clash in the trans-isomer of Pipecolic acid drives the equilibrium toward the cis-isomer.[2]
Chemical Stability: The "Oxazolinium" Anomaly
While amide bonds are generally stable to mild acid, Pip derivatives exhibit a specific vulnerability. Research has identified that consecutive pipecolic acid residues (Pip-Pip) or N-acyl Pip derivatives undergo unexpected hydrolysis under conditions (e.g., TFA/water) that leave standard peptide bonds intact.
The Mechanism: Intramolecular Catalysis
This instability is not due to direct water attack but rather an intramolecular cyclization. The carbonyl oxygen of the
Stability Comparison: Acid Hydrolysis (TFA/H2O)
| Sequence | Stability | Mechanism |
| Ala-Pro | High | Standard protonation; no cyclization. |
| Ala-Pip | Moderate | Steric shielding protects amide carbon. |
| Pip-Pip | Low | Oxazolinium formation promotes cleavage. |
Visualization: Oxazolinium-Mediated Hydrolysis
Figure 2: Mechanism of acid-catalyzed hydrolysis in Pip-Pip sequences via the oxazolinium ion intermediate.
Enzymatic Stability: Protease Resistance
In drug discovery, replacing Pro with Pip is a strategic move to increase metabolic half-life.
-
Steric Shielding: The larger 6-membered ring of Pip creates a "steric umbrella" that prevents proteases (e.g., trypsin, chymotrypsin) from accessing the scissile bond.
-
Inhibitor Design: This resistance is so potent that Pip-containing peptides often act as competitive inhibitors . For example, replacing Pro with Pip in HIV protease substrates converts them from substrates (
driven) to inhibitors ( driven) because the enzyme can bind the molecule but cannot cleave the Pip-amide bond.
Experimental Data: Proteolytic Half-Life (
| Peptide Sequence | Enzyme | Outcome | ||
| Ac-X-Lys-Y-NH2 | Trypsin | < 10 min | > 4 hours | Pip blocks access to Lys cleavage site. |
| HIV Substrate Analog | HIV Protease | Substrate | Inhibitor | Switch from cleavage to binding.[3] |
Experimental Protocols
Protocol A: NMR Determination of K_{cis/trans}
Objective: Quantify the ratio of conformers in solution.
-
Sample Prep: Dissolve 5 mg of the Pip-derivative in 600
L of (or for lipophilic analogs). -
Acquisition: Acquire a 1D
-NMR spectrum (minimum 400 MHz, preferably 600 MHz). -
Analysis: Focus on the
-proton ( ) region (typically 4.0–5.0 ppm).-
Pip
(cis): Typically shielded (upfield) relative to trans. -
Pip
(trans): Typically deshielded (downfield).
-
-
Calculation: Integrate the distinct signals.
-
Validation: Run a variable temperature (VT) NMR (25°C to 80°C). Coalescence of peaks confirms conformational isomerism rather than impurities.
Protocol B: Acidolytic Stability Assay (TFA Test)
Objective: Test for oxazolinium-mediated instability.
-
Solution: Prepare a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5%
. -
Incubation: Dissolve peptide (1 mg/mL) in the cocktail.
-
Sampling: Aliquot samples at
. -
Quenching: Dilute aliquots 1:100 into cold water/acetonitrile (50:50).
-
Analysis: Analyze via LC-MS.
-
Monitor: Loss of parent ion
. -
Detect: Appearance of hydrolytic fragments (e.g., cleaved Pip-OH species).
-
Note: If Pip-Pip bond is present, expect rapid degradation compared to Pro-Pro controls.
-
References
-
Conformational Heterogeneity about Pipecolic Acid Peptide Bonds. Journal of the American Chemical Society. [Link][4]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry. [Link]
-
Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide. Journal of Peptide Science. [Link][5]
-
Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications. [Link]
-
Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. [Link]
Sources
Safety Operating Guide
(2S)-2-methylpiperidine-2-carboxamide proper disposal procedures
Core Directive: Operational Assessment
This guide outlines the critical disposal protocols for (2S)-2-methylpiperidine-2-carboxamide (and its common hydrochloride salt form). As a chiral
Immediate Action Required:
Before handling waste, verify the exact chemical identity. This guide applies to the
| Parameter | Technical Specification |
| Chemical Name | (2S)-2-methylpiperidine-2-carboxamide |
| Common CAS | 1461869-30-6 (Free Base) / 1461713-92-7 (HCl Salt) |
| Molecular Formula | |
| Physical State | White to off-white solid (typically) |
| Acidity/Basicity | Basic (Free base) / Acidic (HCl salt) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
Hazard Identification & Segregation (GHS Standards)
Proper disposal begins with accurate hazard classification to prevent incompatible mixing in waste streams.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Chemical Compatibility Matrix
-
Incompatible With: Strong oxidizing agents (e.g., permanganates, peroxides), strong acids (if free base), and acid chlorides.
-
Reactivity: Thermal decomposition may produce Nitrogen Oxides (NOx) and Carbon Oxides (COx).
-
Segregation:
-
Do NOT mix with oxidizer waste streams (risk of exothermic reaction).
-
Do NOT mix with aqueous heavy metal waste.
-
Disposal Workflow & Waste Stream Management
The following protocol ensures compliance with typical laboratory safety standards (e.g., OSHA, RCRA) and minimizes environmental impact.
Step 1: Pre-Disposal Treatment (Not Recommended for Small Scale)
-
Direct Neutralization: For small research quantities (<100g), do not attempt to neutralize the material yourself to flush down the drain. The risk of generating heat or toxic byproducts outweighs the benefit.
-
Action: Treat the substance as Solid Chemical Waste for high-temperature incineration.
Step 2: Waste Stream Assignment
Select the appropriate waste stream based on the physical state of your waste.
| Waste State | Primary Stream | Container Type | Labeling |
| Pure Solid | Solid Chemical Waste | HDPE Wide-Mouth Jar | "Non-Regulated Organic Solid, Irritant" |
| In Solution (Organic) | Organic Solvents (Non-Halogenated) | Safety Can / Glass Bottle | "Flammable Liquid, Organic Solvents, Trace Amides" |
| In Solution (Aqueous) | Aqueous Basic/Acidic Waste | HDPE Carboy | "Aqueous Waste, pH [Value], Trace Organics" |
Step 3: Final Disposal Method
-
Preferred Method: Incineration. The compound contains nitrogen; incineration with an afterburner and scrubber is required to safely manage NOx emissions.
-
Regulatory Status: This compound is generally not P-listed or U-listed (RCRA). However, it must be managed as hazardous chemical waste due to its irritant properties.
Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for disposing of (2S)-2-methylpiperidine-2-carboxamide based on its state in your workflow.
Figure 1: Decision tree for the segregation and disposal of piperidine carboxamide derivatives.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, execute the following:
-
Personal Protection: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a NIOSH-approved N95 or P100 respirator.
-
Containment (Solid):
-
Do not dry sweep if dust generation is likely.
-
Cover the spill with a damp paper towel or an inert absorbent pad to minimize dust.
-
Scoop into a sealable bag or container.
-
-
Containment (Liquid):
-
Absorb with an inert material (vermiculite, sand, or commercial spill pads).
-
Do NOT use sawdust if the solvent is an oxidizer or strong acid.
-
-
Decontamination: Clean the surface with a mild soap solution. Collect all cleanup materials as hazardous chemical waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14829625, (S)-2-Methylpyrrolidine-2-carboxamide (Analogous Structure). Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
